5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHZJAXROLHKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350580 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23766-26-9 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the crystal structure analysis of 5-substituted-1,3,4-oxadiazole derivatives, with a specific focus on analogs of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of public crystallographic data for the exact thiol derivative, this paper presents a comparative analysis based on the closely related and structurally significant compound, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The methodologies and data presented herein serve as a robust framework for the crystallographic investigation of this class of compounds, which are of significant interest in medicinal chemistry.[1][2]
Introduction
The 1,3,4-oxadiazole moiety is a key heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The substitution at the 2 and 5 positions of the oxadiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The title compound, this compound, and its analogs are of particular interest due to the combined structural features of the methoxyphenyl group and the reactive thiol or amine functionality, making them versatile intermediates for the synthesis of novel therapeutic agents.[1][2] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 5-substituted-1,3,4-oxadiazole derivatives, based on established methodologies for analogous compounds.[3]
2.1. Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the oxidative cyclization of semicarbazone precursors.[3]
-
Step 1: Synthesis of 1-(4-methoxybenzylidene)semicarbazide: An equimolar mixture of 4-methoxybenzaldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent such as ethanol.
-
Step 2: Oxidative Cyclization: The resulting 1-(4-methoxybenzylidene)semicarbazide is then subjected to oxidative cyclization. A common method involves refluxing with an oxidizing agent like chloramine-T in an alcoholic solution.[3]
-
Step 3: Purification: The reaction mixture is processed to remove by-products. Typically, the formed sodium chloride is filtered off, and the filtrate is concentrated. The crude product is then extracted into an organic solvent (e.g., dichloromethane), washed, and purified.[3]
2.2. Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound.[3]
-
Procedure: The purified 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane) to form a clear, saturated solution. The solution is then allowed to stand undisturbed at room temperature for slow evaporation. Colorless, block-shaped crystals are typically formed over a period of several days.[3]
2.3. X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected as the crystal is rotated.[5]
-
Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. Absorption corrections are applied to the data.[3][5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[3][5][6]
Data Presentation: Crystallographic Data of Analogs
The following tables summarize the crystallographic data for two closely related analogs of the title compound. This data provides valuable insight into the expected structural parameters of this compound.
Table 1: Crystal Data and Structure Refinement for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [3]
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O₂ |
| Formula Weight | 191.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2570 (12) |
| b (Å) | 5.0730 (3) |
| c (Å) | 10.5989 (7) |
| β (°) | 108.096 (3) |
| Volume (ų) | 931.34 (10) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.463 |
| Absorption Coefficient (mm⁻¹) | 0.90 |
| Diffractometer | Rigaku Saturn |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| T (K) | 291 |
| Reflections Collected | 1430 |
| Independent Reflections | 1430 |
| R(int) | 0.042 |
| Final R indices [I > 2σ(I)] | R1 = 0.046, wR2 = 0.125 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
Table 2: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. [5]
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O |
| Formula Weight | 175.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.161 (2) |
| b (Å) | 5.9374 (3) |
| c (Å) | 12.8282 (15) |
| β (°) | 108.012 (19) |
| Volume (ų) | 880.9 (2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.32 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| Diffractometer | Rigaku Saturn |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| T (K) | 291 |
| Reflections Collected | 3809 |
| Independent Reflections | 1800 |
| R(int) | 0.022 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.124 |
| R indices (all data) | R1 = 0.061, wR2 = 0.132 |
Structural Commentary
In the crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the molecule is nearly planar, with a small dihedral angle between the oxadiazole ring and the phenyl ring.[3] The crystal packing is characterized by intermolecular hydrogen bonds. Specifically, inversion-related dimers are formed through pairs of N—H⋯N hydrogen bonds, creating R²₂(8) ring motifs. These dimers are further connected into sheets by additional N—H⋯N hydrogen bonds.[3] The methoxy group is observed to be nearly coplanar with the benzene ring to which it is attached.[3]
Similarly, the crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine also features a three-dimensional network stabilized by N—H⋯N hydrogen bonds between adjacent molecules.[5]
Mandatory Visualizations
5.1. Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the determination of a crystal structure, from synthesis to final structural analysis.
Caption: General workflow for single-crystal X-ray structure analysis.
Conclusion
While a complete crystal structure determination for this compound is not publicly available, the detailed analysis of its close analogs provides a strong foundation for understanding its likely solid-state conformation and intermolecular interactions. The experimental protocols and crystallographic data presented in this guide offer a comprehensive framework for researchers working on the synthesis and structural characterization of this important class of heterocyclic compounds. The planarity of the ring system and the propensity for hydrogen bond formation are key structural features that will likely be conserved and will be critical in the design of new bioactive molecules based on the 1,3,4-oxadiazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
This compound is a solid compound with the empirical formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol .[2] Its melting point is reported to be in the range of 203-208 °C.[2] The structure, as depicted below, consists of a central 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thiol group at the 2-position. It is important to note that 1,3,4-oxadiazole-2-thiol derivatives can exist in a tautomeric equilibrium with their thione form, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.[2][3] Spectroscopic data suggests that in solution, the thione form is generally more stable and favored.[3]
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are crucial for its structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.89 | dd | 1H | Ar-H |
| 7.28 | dd | 1H | Ar-H |
| 3.45 | s | 3H | -OCH₃ |
| 12.48 | s | 1H | -SH / -NH (thione) |
Note: Data is for the similar compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and may vary slightly for the target compound. The broad singlet at 12.48 ppm is indicative of the acidic proton of the thiol or the N-H proton of the thione tautomer.[4]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 177.64 | C=S (thione) / C-S (thiol) |
| 162.44 | C₅ of oxadiazole |
| 136.21 | Ar-C (quaternary) |
| 130.05 | Ar-CH |
| 127.62 | Ar-CH |
| 125.61 | Ar-C (quaternary) |
| 56.61 | -OCH₃ |
Note: Data is for the similar compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and provides an expected range for the carbon signals.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data
| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |
| 2930 | Medium | C-H stretch (aromatic/aliphatic) |
| 2523 | Weak | S-H stretch (thiol) |
| 1535 | Strong | C=N stretch (oxadiazole ring) |
| 1503 | Strong | C=C stretch (aromatic ring) |
| 1306 | Strong | C-O stretch (ether) |
Note: Data is for the similar compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol.[4] The presence of a weak band around 2523 cm⁻¹ is indicative of the S-H stretch, suggesting the presence of the thiol tautomer in the solid state. However, the thione form is also expected to show characteristic absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 222 | 100 | [M]⁺ (for C₁₀H₁₀N₂O₂S) |
| 207 | 22 | [M - CH₃]⁺ |
| 163 | 24 | [M - CS]⁺ |
Note: This data is for the related compound 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol. The molecular ion peak for this compound is expected at m/z 208.[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Synthesis of this compound
A common synthetic route involves the following steps:
-
Esterification: 4-methoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-methoxybenzoate.
-
Hydrazide formation: The resulting ester is then treated with hydrazine hydrate in ethanol to form 4-methoxybenzoyl hydrazide.
-
Cyclization: The hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is refluxed, and upon cooling and acidification, this compound precipitates and can be purified by recrystallization.[4]
Caption: Synthetic pathway for this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]
IR Spectroscopy
-
Sample Preparation: The IR spectrum can be recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications and advanced characterization, further specialized spectroscopic techniques may be employed.
References
Tautomerism in 5-(Substituted)-1,3,4-oxadiazole-2-thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-(substituted)-1,3,4-oxadiazole-2-thiols. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. An understanding of their tautomeric behavior is critical for structure-activity relationship (SAR) studies, as the predominant tautomer influences the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.
Introduction to Thiol-Thione Tautomerism in 1,3,4-Oxadiazoles
5-(Substituted)-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form and the thione form.[1] This equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. Spectroscopic and computational studies have consistently shown that the equilibrium predominantly favors the thione form in both solid and solution phases.[2][3] The stability of the thione tautomer is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form, as well as favorable solvation of the thione group.[2][4]
The general tautomeric equilibrium is depicted below:
Caption: Thiol-Thione Tautomeric Equilibrium.
Synthesis of 5-(Substituted)-1,3,4-oxadiazole-2-thiols
A widely employed and efficient method for the synthesis of these compounds involves the cyclization of carboxylic acid hydrazides with carbon disulfide in a basic medium.[3]
Caption: General Synthetic Workflow.
Experimental Protocols for Synthesis and Characterization
General Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
This protocol is adapted from the literature and serves as a representative example.[5]
Step 1: Synthesis of Ethyl Benzoate:
-
A mixture of benzoic acid (1 mole), ethanol (250 mL), and concentrated sulfuric acid (10 mL) is refluxed for 4-5 hours.
-
The excess ethanol is distilled off.
-
The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution, followed by water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and distilled to obtain ethyl benzoate.
Step 2: Synthesis of Benzoyl Hydrazide:
-
Ethyl benzoate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (100 mL) are refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated benzoyl hydrazide is filtered, washed with cold ethanol, and dried.
Step 3: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol:
-
To a solution of potassium hydroxide (0.15 moles) in ethanol (150 mL), benzoyl hydrazide (0.1 moles) is added with stirring.
-
Carbon disulfide (0.15 moles) is added dropwise to the mixture.
-
The reaction mixture is refluxed for 8-10 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield pure 5-phenyl-1,3,4-oxadiazole-2-thiol.
Spectroscopic Characterization
The synthesized compounds are typically characterized by the following spectroscopic methods to confirm their structure and investigate the tautomeric equilibrium.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1350-1250 cm⁻¹ (C=S stretching) and the absence of a distinct S-H stretching band around 2600-2500 cm⁻¹ are indicative of the predominance of the thione form.[6] An N-H stretching band is also typically observed around 3100-3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The chemical shift of the C-2 carbon (the carbon of the C=S group) is observed in the downfield region, typically around 175-180 ppm, which is characteristic of a thione carbon.
-
UV-Visible (UV-Vis) Spectroscopy: The thione tautomer generally exhibits an absorption maximum at a longer wavelength compared to the thiol tautomer. The position of the absorption maximum can be influenced by the solvent polarity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Quantitative Data
Methods for Quantitative Tautomer Analysis:
-
HPLC-MS: This technique can be used to separate and quantify the individual tautomers in solution, providing a direct measure of the tautomeric ratio.[7]
-
UV-Vis Spectroscopy: By analyzing the absorbance at wavelengths specific to each tautomer in different solvents, the equilibrium constant can be determined.
-
NMR Spectroscopy: Integration of the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form (if observable) can provide the tautomeric ratio.
Spectroscopic Data for Representative 5-(Substituted)-1,3,4-oxadiazole-2-thiols
The following tables summarize the characteristic spectroscopic data for a selection of 5-(substituted)-1,3,4-oxadiazole-2-thiols, supporting the predominance of the thione form.
Table 1: ¹H NMR and ¹³C NMR Data (in DMSO-d₆)
| Substituent (R) | ¹H NMR (δ, ppm) - NH | ¹³C NMR (δ, ppm) - C=S | ¹³C NMR (δ, ppm) - C-5 | Reference |
| Phenyl | 12.33 (s, 1H) | 175.72 | 158.66 | [8] |
| 4-Nitrophenyl | 15.0 (s, 1H) | 178.21 | 159.42 | [8] |
| 4-Methoxybenzyl | 12.48 (s, 1H) | 177.64 | 162.44 | [8] |
| Furan-2-yl | 13.70 (s, 1H) | - | - | [9] |
| Acridin-9(10H)-onylmethyl | 11.8 (s, 1H) | 179.7 | 156.1 | [1] |
Table 2: IR Spectroscopic Data (KBr, cm⁻¹)
| Substituent (R) | ν(N-H) | ν(C=S) | ν(S-H) | Reference |
| Phenyl | ~3100 | 1271 | Absent | [5] |
| 4-Nitrophenyl | - | 1345 | 2570 (weak) | [8] |
| 4-Methoxybenzyl | - | 1306 | 2523 (weak) | [8] |
| Furan-2-yl | 3356 | 1255 | Absent | [6] |
| Acridin-9(10H)-onylmethyl | 1552 (C-NH) | 1324 | Absent | [1] |
Computational Investigation of Tautomerism
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.
Caption: DFT Workflow for Tautomerism Study.
Detailed Computational Protocol
-
Structure Preparation: Generate the 3D structures of both the thiol and thione tautomers of the desired 5-(substituted)-1,3,4-oxadiazole-2-thiol.
-
Geometry Optimization and Frequency Calculations:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) is recommended to accurately describe the electronic structure.
-
Perform geometry optimization for each tautomer.
-
Follow with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.[8]
-
-
Solvent Effects:
-
To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Specify the solvent of interest (e.g., water, DMSO, chloroform).
-
Re-optimize the geometries of the tautomers within the chosen solvent model.
-
-
Relative Energy and Population Analysis:
-
Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.
-
Determine the relative Gibbs free energy (ΔG) between the tautomers (ΔG = G_thiol - G_thione).
-
Use the Boltzmann distribution to calculate the equilibrium population of each tautomer at a given temperature (typically 298.15 K). The ratio of populations can be calculated from the equation: Population_thiol / Population_thione = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.
-
Conclusion
The tautomeric equilibrium of 5-(substituted)-1,3,4-oxadiazole-2-thiols lies heavily in favor of the thione form. This has been consistently demonstrated through various spectroscopic techniques, including IR, ¹H NMR, and ¹³C NMR, and is further supported by computational studies. For professionals in drug development, a thorough understanding of this tautomeric preference is essential for accurate molecular modeling, prediction of physicochemical properties, and the rational design of new therapeutic agents based on the 1,3,4-oxadiazole scaffold. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis, characterization, and theoretical investigation of this important class of compounds.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of the 1,3,4-oxadiazole scaffold, it belongs to a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The presence of the methoxyphenyl group and the thiol functionality suggests potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for its characterization and a review of its potential biological significance.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | [3] |
| Molecular Weight | 208.24 g/mol | [3] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 203-208 °C | [3] |
| CAS Number | 23766-26-9 | [3][4] |
Solubility Profile
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO) to create a calibration curve.
-
Add an excess amount of this compound to a known volume of each test solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) by comparing the reading to the previously generated calibration curve.
-
Express the solubility in units such as mg/mL or µg/mL.
Table 2: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) |
| Water | 25 | 7.0 | |
| PBS | 25 | 7.4 | |
| 0.1 M HCl | 25 | 1.0 | |
| 0.1 M NaOH | 25 | 13.0 | |
| Ethanol | 25 | N/A | |
| Methanol | 25 | N/A | |
| DMSO | 25 | N/A |
Stability Profile
Assessing the stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The 1,3,4-oxadiazole ring is generally considered a stable heterocyclic system.[3][7] However, the overall stability of a molecule is influenced by its substituents and the environmental conditions it is exposed to.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies, or stress testing, are conducted to evaluate the intrinsic stability of a compound and to identify potential degradation products.[8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to quantify the remaining parent compound and detect any degradation products.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature and monitor for degradation over time using HPLC.
-
-
Thermal Stability:
-
Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a specified duration.
-
At various time points, dissolve a portion of the sample and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Table 3: Template for Reporting Stability Data
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 h | 60 | ||
| 0.1 M NaOH | 24 h | 60 | ||
| Water | 24 h | 60 | ||
| 3% H₂O₂ | 24 h | 25 | ||
| Dry Heat (Solid) | 48 h | 80 | ||
| Photostability (Solid) | 1.2 million lux hours | 25 | ||
| Photostability (Solution) | 1.2 million lux hours | 25 |
Biological Context and Potential Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, with a significant focus on their potential as anticancer agents.[9][10] These compounds have been reported to exert their effects through the modulation of various cellular signaling pathways that are critical for cancer cell proliferation and survival.[9]
Two of the key pathways that have been identified as targets for 1,3,4-oxadiazole derivatives are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[9][11][12][13][14][15]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[11] Its aberrant activation is a common feature in many types of cancer. Several 1,3,4-oxadiazole derivatives have been developed as inhibitors of EGFR.[11][12][13][15]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[16][17] Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention.[1][18] 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[9]
Conclusion
This compound is a compound with considerable potential in drug discovery and materials science. While its fundamental physicochemical properties are known, detailed quantitative data on its solubility and stability are essential for its full exploitation. This guide provides standardized protocols for researchers to generate this critical data. Furthermore, the likely interaction of this class of compounds with key cellular signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, underscores its potential as a lead structure for the development of novel therapeutic agents. The experimental workflows and conceptual frameworks presented herein are intended to facilitate further research and development of this compound and its derivatives.
References
- 1. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and biological activity of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry.
Core Properties and Data
This compound is an off-white crystalline solid.[1] It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[2][3] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23766-26-9 | [1][4][5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, 5-(p-Anisyl)-1,3,4-oxadiazole-2-thiol | [5] |
| Molecular Formula | C₉H₈N₂O₂S | [1][5][6] |
| Molecular Weight | 208.24 g/mol | [1][5][6] |
| Melting Point | 200-208 °C | [1][5][7] |
| Appearance | Off-white crystalline solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Handling
This compound is classified as hazardous. The following table summarizes the key safety information. Users should always consult a full Safety Data Sheet (SDS) before handling.
| Hazard Class | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process, starting with the preparation of 4-methoxybenzoyl hydrazide, followed by cyclization to form the oxadiazole ring.
Step 1: Synthesis of 4-Methoxybenzoyl Hydrazide
This procedure is adapted from the synthesis of similar benzoylhydrazones.[5]
-
Materials: Methyl 4-methoxybenzoate, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of methyl 4-methoxybenzoate in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from methanol to obtain pure 4-methoxybenzoyl hydrazide.
-
Step 2: Synthesis of this compound
This is a common and established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.[3][8]
-
Materials: 4-Methoxybenzoyl hydrazide, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid (or other acid for acidification).
-
Procedure:
-
Dissolve 4-methoxybenzoyl hydrazide in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask and stir.
-
Add carbon disulfide dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathway
Thymidine Phosphorylase Inhibition
Compounds containing the 1,3,4-oxadiazole scaffold have been identified as inhibitors of thymidine phosphorylase (TP).[8][9] TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF).[9] It catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.
In many types of cancer, TP is overexpressed, which is associated with increased angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[9][10] Therefore, inhibiting TP is a promising strategy for cancer therapy. This compound, as a member of this class of compounds, is a potential TP inhibitor.
Caption: The inhibitory action on the Thymidine Phosphorylase pathway.
Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay
The following is a representative spectrophotometric assay to determine the inhibitory activity of a compound against thymidine phosphorylase.[1][4]
-
Materials and Reagents:
-
Thymidine phosphorylase (TP) from E. coli
-
Thymidine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add in triplicate:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.0)
-
20 µL of TP enzyme solution (e.g., 0.058 units/well)
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.
-
Immediately monitor the increase in absorbance at 290 nm for 10 minutes using a microplate reader. The change in absorbance is due to the conversion of thymidine to thymine.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Caption: Experimental workflow for the TP inhibition assay.
Applications and Future Directions
This compound and its derivatives are versatile compounds with a range of potential applications:
-
Pharmaceutical Development: As a scaffold for designing novel drugs, particularly anticancer agents through the inhibition of thymidine phosphorylase.[7] It also shows potential for the development of anti-inflammatory and antimicrobial agents.[7]
-
Biochemical Research: Used to study biological pathways and mechanisms related to angiogenesis and cell proliferation.[1]
-
Analytical Chemistry: Can be used as a reagent for the detection and quantification of metal ions.[7]
-
Materials Science: Potential for incorporation into polymers to enhance their properties.[7]
Future research will likely focus on optimizing the structure of this compound to improve its potency and selectivity as a TP inhibitor, as well as exploring its efficacy in in vivo cancer models. Further investigation into its other potential biological activities is also warranted.
References
- 1. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding with various biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of the principal biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. For each area, quantitative data from recent studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and experimental workflows are visualized.
Anticancer Activity
1,3,4-oxadiazole derivatives have emerged as a significant class of compounds with potent anti-proliferative effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of growth factors, enzymes, and kinases, as well as the induction of apoptosis.[1][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [2] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (4i) | A549 (Lung) | 1.59 | [2] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide (4l) | A549 (Lung) | 1.80 | [2] |
| 2,5-disubstituted-1,3,4-oxadiazole (1) | HCT-116 (Colon) | 0.28 | [6] |
| 1,3,4-oxadiazole-pyrazole hybrid (2) | MCF-7 (Breast) | 2.67 µg/mL | [6] |
| 1,3,4-oxadiazole-pyrazole hybrid (2) | HEpG2 (Liver) | 4.62 µg/mL | [6] |
| 2-chloropyridine derivative with 1,3,4-oxadiazole (1) | SGC-7901 (Gastric) | 1.61 µg/mL | [7] |
| 2-chloropyridine derivative with 1,3,4-oxadiazole (2) | SGC-7901 (Gastric) | 2.56 µg/mL | [7] |
| Quinoline-1,3,4-oxadiazole conjugate (8) | HepG2 (Liver) | 1.2 ± 0.2 | [7] |
| Quinoline-1,3,4-oxadiazole conjugate (9) | HepG2 (Liver) | 0.8 ± 0.2 | [7] |
| 1,3,4-oxadiazole thioether derivative (37) | HepG2 (Liver) | 0.7 ± 0.2 | [7] |
| 1,2,4- and 1,3,4-oxadiazole hybrid (33) | MCF-7 (Breast) | 0.34 ± 0.025 | [7] |
| AMK OX-8 | A549 (Lung) | 25.04 | [8] |
| AMK OX-9 | A549 (Lung) | 20.73 | [8] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | [8] |
| AMK OX-11 | HeLa (Cervical) | 11.26 (24h) | [8] |
| AMK OX-12 | HeLa (Cervical) | 42.11 (24h) | [8] |
| 1,3,4-oxadiazole-linked bisindole | MCF-7, KB, Colo-205, A-549 | 0.1 - 3.9 | [6] |
| Indole-based oxadiazole hybrid (15) | HeLa (Cervical) | 0.30 ± 0.04 | [6] |
| Isatin-based 1,3,4-oxadiazole (16) | (Thymidine phosphorylase inhibition) | 4.70 ± 0.10 | [6] |
| 1,3,4-oxadiazole-monastrol analogue (14a) | HL-60 (Leukemia) | 0.056 | [6] |
| 1,3,4-oxadiazole-monastrol analogue (14b) | MOLT-4 (Leukemia) | 0.080 | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[10]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
1,3,4-oxadiazole derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF).[11][12] They can also modulate the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[1][13]
Caption: Simplified EGFR/VEGF signaling pathways and potential inhibition by 1,3,4-oxadiazoles.
Caption: The NF-κB signaling pathway and its potential inhibition by 1,3,4-oxadiazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[5] The antimicrobial efficacy of these compounds is often attributed to the presence of the toxophoric -N=C-O- linkage.[14]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-oxadiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4 - 16 | [11] |
| OZE-II | Staphylococcus aureus | 4 - 16 | [11] |
| OZE-III | Staphylococcus aureus | 8 - 32 | [11] |
| Fluoroquinolone hybrid (4a) | Staphylococcus aureus | 1 - 2 | [15] |
| Fluoroquinolone hybrid (4a) | MRSA | 0.25 - 1 | [15] |
| 1,3,4-oxadiazole-thiadiazole derivative (50a-c) | Candida strains | 0.78 - 3.12 | [15] |
| 5-aryl-1,3,4-oxadiazole (4a, 4b, 4c) | MRSA | 62 | [16] |
| 1771 derivative (13) | S. aureus (MIC90) | 0.5 | [17] |
| 1771 derivative (13) | S. epidermidis (MIC90) | 1 | [17] |
Experimental Protocols
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][19]
-
Preparation of Antimicrobial Agent: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.[18]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[20]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.[18]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Experimental Workflow
Caption: Experimental workflow for the broth microdilution assay.
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[21] Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[22]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.
| Compound ID/Description | Assay | Activity | Reference |
| 1,3,4-Oxadiazole derivative (11c) | COX-2 Inhibition | IC50 = 0.04 µM | [22] |
| 1,3,4-Oxadiazole derivative (11c) | IL-6 Inhibition | IC50 = 11.14 µM | [22] |
| 2,5-Disubstituted-1,3,4-oxadiazole (2) | DPPH Scavenging | IC50 = 23.07 ± 0.27 µM | [23] |
| Flurbiprofen-1,3,4-oxadiazole conjugate (Ox-6f) | Carrageenan-induced rat paw edema | 74.16 ± 4.41% inhibition | [24] |
| Flurbiprofen-1,3,4-oxadiazole conjugate (Ox-6f) | DPPH Scavenging | IC50 = 25.35 µg/mL | [24] |
Experimental Protocols
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[21]
-
Animal Grouping: Albino rats are divided into control, standard, and test groups.[21]
-
Compound Administration: The test compounds (1,3,4-oxadiazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally. The control group receives the vehicle.[21]
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Anticonvulsant Activity
1,3,4-oxadiazole derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting potent activity in preclinical models of epilepsy.[25][26] Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[25]
Quantitative Anticonvulsant Activity Data
The following table presents the in vivo anticonvulsant activity of selected 1,3,4-oxadiazole derivatives, expressed as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).
| Compound ID/Description | Animal Model | ED50 (mg/kg) | Reference |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 | [27][28] |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 | [27][28] |
| 2-(2-Phenoxyphenyl)-5-amino-1,3,4-oxadiazole (9) | PTZ-induced lethal convulsion | Active | [29] |
Experimental Protocols
These are standard in vivo models for screening anticonvulsant drugs.[25]
-
Animal Grouping: Mice or rats are divided into control, standard, and test groups.[25]
-
Compound Administration: The test compounds and standard anticonvulsant drugs (e.g., phenytoin for MES, diazepam for PTZ) are administered, typically orally or intraperitoneally.[25]
-
Induction of Seizures:
-
MES Test: An electrical stimulus is applied through corneal electrodes to induce tonic-clonic seizures. The abolition of the hind limb tonic extensor phase is considered a positive result.
-
PTZ Test: A subcutaneous injection of pentylenetetrazole (PTZ) is administered to induce clonic seizures. The absence of clonic seizures for a specified period is considered a positive result.[25]
-
-
Observation and Data Analysis: The animals are observed for the presence or absence of seizures, and the ED50 is calculated.
Signaling Pathways
The anticonvulsant activity of some 1,3,4-oxadiazole derivatives is believed to be mediated through their interaction with the GABAergic system, particularly the GABAA receptor.[25]
Caption: A simplified diagram of a GABAergic synapse showing potential modulation by 1,3,4-oxadiazoles.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, highlight the versatility of this heterocyclic core. Further research focusing on structure-activity relationships, mechanism of action studies, and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of 1,3,4-oxadiazole derivatives into clinically effective drugs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. cusabio.com [cusabio.com]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. brieflands.com [brieflands.com]
- 22. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. tis.wu.ac.th [tis.wu.ac.th]
- 26. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. brieflands.com [brieflands.com]
The Therapeutic Potential of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic scaffold, 1,3,4-oxadiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol stands out as a versatile precursor and a pharmacologically relevant molecule in its own right. This technical guide delves into the synthesis, potential therapeutic applications, and mechanisms of action of this compound and its close derivatives, providing a comprehensive resource for researchers in drug discovery and development. While extensive research has been conducted on derivatives of this core structure, this guide also highlights the activities of the parent compound where data is available and uses derivatives to illustrate the broader potential of this chemical class.
Synthesis
The synthesis of this compound is a well-established multi-step process, commencing from a readily available starting material, 4-methoxybenzoic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 4-methoxybenzoic acid
-
A mixture of 4-methoxybenzoic acid (1 mole) and absolute ethanol (5 moles) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed by distillation under reduced pressure.
-
The resulting crude ethyl 4-methoxybenzoate is purified by column chromatography.
Step 2: Hydrazinolysis of ethyl 4-methoxybenzoate
-
Ethyl 4-methoxybenzoate (1 mole) is dissolved in absolute ethanol.
-
Hydrazine hydrate (1.2 moles) is added dropwise to the solution at room temperature.
-
The reaction mixture is refluxed for 8-12 hours.
-
The mixture is then cooled, and the precipitated 4-methoxybenzohydrazide is filtered, washed with cold ethanol, and dried.
Step 3: Cyclization to form this compound
-
To a solution of 4-methoxybenzohydrazide (1 mole) in absolute ethanol, potassium hydroxide (1.1 moles) and carbon disulfide (1.5 moles) are added.
-
The mixture is refluxed for 12-18 hours until the evolution of hydrogen sulfide gas ceases.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The solution is then acidified to a pH of 5-6 with dilute hydrochloric acid.
-
The resulting precipitate, this compound, is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.
Caption: Synthetic route for this compound.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.
Mechanism of Action
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the prominent mechanisms involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking EGFR, these compounds can prevent the downstream activation of pro-survival pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Quantitative Data: Anticancer Activity
While specific IC₅₀ values for the parent compound this compound are not extensively reported in the available literature, its derivatives have shown promising anticancer activity.
| Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22% | [1] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43% | [1] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 (Colon Cancer) | Growth Percent (GP) | 39.77% | [1] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D (Breast Cancer) | Growth Percent (GP) | 34.27% | [1] |
Antimicrobial Applications
The 1,3,4-oxadiazole-2-thiol scaffold is a known pharmacophore for antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2]
Mechanism of Action
The antimicrobial action of 1,3,4-oxadiazole-2-thiol derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of the microbial cell membrane integrity. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity
Specific MIC values for this compound are not widely available. However, the general class of 5-substituted-1,3,4-oxadiazole-2-thiols has shown significant antimicrobial potential. For instance, a closely related derivative, 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol, has been evaluated for its antifungal activity.
| Compound | Fungal Strain | Activity (at 200 µg/mL) | Reference |
| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Aspergillus flavus | Active | |
| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Mucor species | Active | |
| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Aspergillus niger | Active | |
| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Active |
Anti-inflammatory Applications
The 1,3,4-oxadiazole nucleus is a recognized scaffold for the development of novel anti-inflammatory agents.[2]
Mechanism of Action
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Inhibition of the COX-2 pathway by oxadiazole derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: Denaturation is induced by heating the mixture at 57°C for 3 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to the control (without the test compound).
Quantitative Data: Anti-inflammatory Activity
While specific quantitative data for the parent compound is limited, derivatives have shown notable anti-inflammatory properties.
| Derivative | Assay | Activity Metric | Value | Reference |
| A series of 1,3,4-oxadiazole derivatives | Carrageenan-induced rat paw edema | % Inhibition | Up to 61.9% |
Conclusion
This compound serves as a valuable and versatile scaffold in the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. While more research is needed to fully elucidate the therapeutic profile of the parent compound itself, the existing body of evidence strongly supports the continued exploration of this chemical class in drug development programs. The synthetic accessibility and the diverse biological activities associated with this core structure make it a highly attractive starting point for the design of novel and effective pharmaceuticals.
References
literature review of 5-aryl-1,3,4-oxadiazole-2-thiols
An In-depth Technical Guide on 5-Aryl-1,3,4-Oxadiazole-2-thiols for Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] It is considered a "privileged structure" due to its wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4][5] The 1,3,4-oxadiazole moiety can act as a bioisostere for amide and ester groups, enhancing its ability to interact with biological targets and improving its metabolic profile.[6][7]
This review focuses specifically on the 5-aryl-1,3,4-oxadiazole-2-thiol subclass. The presence of the thiol group at the 2-position provides a crucial reactive handle for further molecular modifications, allowing for the creation of extensive libraries of derivatives.[8] This guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in the field of drug discovery and development.
Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols
The most prevalent and efficient method for synthesizing the 5-aryl-1,3,4-oxadiazole-2-thiol core involves a multi-step process beginning with an appropriate aryl carboxylic acid. The general pathway includes esterification, conversion to the corresponding acylhydrazide, and subsequent cyclization with carbon disulfide in a basic medium.[1][9]
Caption: General Synthetic Workflow for 5-Aryl-1,3,4-oxadiazole-2-thiols.
Experimental Protocol: General Synthesis
Step 1: Esterification of Aryl Carboxylic Acid. An aryl carboxylic acid (1.0 eq) is dissolved in methanol (2–4 mL per mmol of acid). Concentrated sulfuric acid (1.0 eq) is added, and the mixture is heated to reflux for 4–16 hours. After cooling, the solvent is removed under vacuum. The residue is dissolved in a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated to yield the aryl methyl ester.[9]
Step 2: Conversion to Aryl Hydrazide. The aryl methyl ester (1.0 eq) is dissolved in methanol (2–4 mL per mmol of ester), and hydrazine hydrate (10.0 eq) is added. The solution is refluxed overnight. Upon cooling, the solvent is evaporated, and the resulting residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to afford the aryl hydrazide, typically as a white solid.[9]
Step 3: Cyclization to form 5-Aryl-1,3,4-oxadiazole-2-thiol. The aryl hydrazide (1.0 eq) is dissolved in a solution of potassium hydroxide (1.0 eq) in ethanol. Carbon disulfide (1.0 eq) is added, and the mixture is refluxed for 12 hours.[10] The reaction mixture is then cooled, the excess solvent is evaporated, and the residue is dissolved in water. The solution is acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 5-aryl-1,3,4-oxadiazole-2-thiol.[9][10]
Chemical Reactivity and Derivatization
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold exhibits thiol-thione tautomerism and serves as a versatile precursor for a wide range of derivatives. The sulfur and adjacent nitrogen atoms are common sites for derivatization, leading to compounds with modulated biological activities.
Caption: Key Derivatization Pathways from the 2-Thiol Scaffold.
Biological Activities and Therapeutic Potential
Compounds based on the 5-aryl-1,3,4-oxadiazole-2-thiol core have been extensively evaluated for a spectrum of biological activities.
Antimicrobial Activity
Derivatives of this scaffold have shown promising activity against a range of bacterial and fungal pathogens.[8][11] The mechanism often involves disruption of microbial cellular processes.
Table 1: Selected Antibacterial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives
| Compound | Aryl Substituent | Target Organism | Activity Metric (MIC µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluorophenyl | E. coli | Stronger than ampicillin | [11] |
| S. pneumoniae | Stronger than ampicillin | [11] | ||
| P. aeruginosa | >100x stronger than ampicillin | [11] | ||
| Thiol Derivative 7 | Unspecified Aryl | S. epidermidis | Similar to amoxicillin | [11] |
| S. aureus | Similar to amoxicillin | [11] | ||
| S-(5-phenyl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Phenyl | B. subtilis, S. aureus | Weak, selective activity | [12] |
| S-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | 2-Chlorophenyl | B. subtilis, S. aureus | Weak, selective activity | [12] |
Table 2: Selected Antifungal Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives
| Compound | Aryl Substituent | Target Organism | Activity Metric | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluorophenyl | A. fumigatus | Better than terbinafine | [11] |
| 5-Substituted-1,3,4-oxadiazole-2-thiols (General) | Varied | A. flavus, A. niger | Active at 200 µg/mL | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard reference drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested under the same conditions.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in several anticancer agents, and derivatives of 5-aryl-2-thiols have shown significant cytotoxic potential against various human cancer cell lines.[5][14][15]
Table 3: Anticancer Activity of Related N-Aryl-1,3,4-oxadiazol-2-amine Analogues
| Compound ID | Structure Description | Cell Line | Activity Metric (Growth Percent) | Reference |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | 18.22 | [14][16] |
| MDA-MB-435 (Melanoma) | 15.43 | [14][16] | ||
| T-47D (Breast Cancer) | 34.27 | [14][16] | ||
| HCT-15 (Colon Cancer) | 39.77 | [14][16] | ||
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 6.82 | [16] |
| K-562 (Leukemia) | 24.80 | [14] |
Note: Growth Percent (GP) indicates the percentage of cell growth relative to untreated controls. A value below 100 indicates growth inhibition.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a DMSO solution, diluted in culture medium) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, often evaluated using the carrageenan-induced rat paw edema model.[17][18]
Table 4: Anti-inflammatory Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives
| Compound | Aryl Substituent | Model | % Inhibition of Edema | Reference |
| 5-Pyridyl-1,3,4-oxadiazole-2-thiol | 4-Pyridyl | Carrageenan-induced paw edema | 40.7% | [19] |
| S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | 4-Pyridyl | Carrageenan-induced paw edema | 39.2% | [19] |
| Compound 5f | 3,4-Dichlorophenyl (thio-aroylmethyl derivative) | Carrageenan-induced paw edema | Comparable to Indomethacin | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Wistar albino rats are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test compound groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specific dose (e.g., 50-100 mg/kg body weight). The control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[3][18]
Conclusion
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold remains a highly valuable and versatile platform in modern drug discovery. Its straightforward synthesis and the reactivity of the thiol group allow for extensive structural diversification, leading to compounds with potent and varied biological activities. The significant antimicrobial, anticancer, and anti-inflammatory properties demonstrated by this class of compounds underscore their therapeutic potential. The data and protocols compiled in this guide serve as a comprehensive resource for researchers aiming to design and develop novel, more effective therapeutic agents based on this promising heterocyclic core. Future work should focus on elucidating specific mechanisms of action and optimizing lead compounds to improve potency and selectivity for defined biological targets.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate, and their antimicrobial properties | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and analgesic activities of 5-(4-[aryl(aryl azo)methyleneamino]phenyl)-1,3,4-oxadiazole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jchemrev.com [jchemrev.com]
In-Vitro Preliminary Screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its closely related derivatives. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse biological activities. This document collates available data on the antimicrobial and anticancer potential of this compound class, presenting detailed experimental protocols and summarizing key findings to facilitate further research and development.
Core Compound Profile
| Compound Name | This compound |
| Synonyms | 5-(p-anisyl)-1,3,4-oxadiazole-2-thiol |
| CAS Number | 23766-26-9[1] |
| Molecular Formula | C9H8N2O2S |
| Key Features | A versatile heterocyclic compound featuring a thiol group, which enhances its reactivity and potential for derivatization. It serves as a key intermediate in the synthesis of various bioactive molecules.[2] |
| Reported Activities | Antimicrobial, Anticancer, Antiglycation, Antioxidant[2][3][4][5][6][7] |
Quantitative In-Vitro Activity
The following tables summarize the reported in-vitro biological activities of this compound and its derivatives. Direct data for the parent thiol is limited in some assays; therefore, data for closely related N-substituted and S-alkylated derivatives are included to provide a broader context of its potential bioactivity.
Anticancer Activity: Cytotoxicity Data
Derivatives of the core compound have been evaluated against various cancer cell lines. The data is typically presented as IC50 (the concentration required to inhibit 50% of cell growth) or as a percentage of growth inhibition (GP).
Table 1: In-Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Growth Percent (GP) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | - | 18.22 | [8][9] |
| MDA-MB-435 | Melanoma | - | 15.43 | [8][9] | |
| HCT-15 | Colon Cancer | - | 39.77 | [8][9] | |
| T-47D | Breast Cancer | - | 34.27 | [8][9] | |
| 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | HepG2 | Liver Cancer | 28.48 ± 0.54 | - | [6] |
Note: Lower IC50 values and lower Growth Percent (GP) values indicate higher cytotoxic activity.
Antimicrobial Activity
The 1,3,4-oxadiazole-2-thiol scaffold is a known pharmacophore for antimicrobial agents.[3] The activity is often quantified by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.
Table 2: In-Vitro Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Thiol-substituted 1,3,4-oxadiazoles (General) | S. aureus (MRSA) | 4.77 | - | |
| K. pneumoniae | 3.90 - 7.56 | - | ||
| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | P. aeruginosa | Potent Activity | - | [7] |
| E. coli | Moderate Activity | - | [10] | |
| S. aureus | Moderate Activity | - | [10] |
Note: Lower MIC values indicate greater antibacterial potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in-vitro findings. The following sections describe standard protocols for assessing the biological activity of the title compound.
Synthesis of this compound
The synthesis is a multi-step process starting from a substituted benzoic acid.
Caption: General synthesis workflow for the title compound.
Protocol:
-
Esterification: 4-methoxybenzoic acid is refluxed with excess methanol and a catalytic amount of sulfuric acid to produce methyl 4-methoxybenzoate.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to yield 4-methoxybenzohydrazide.
-
Cyclization: The benzohydrazide is treated with carbon disulfide in the presence of a base like potassium hydroxide and refluxed in ethanol. Acidification of the reaction mixture precipitates the final product, this compound.[11]
In-Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5x10^4 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with the test compound dissolved in DMSO and diluted with media to various concentrations. A control group receives only the DMSO-containing medium.
-
Incubation: The plates are incubated for a period of 48 hours.[12]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
In-Vitro Antimicrobial Screening (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive controls (wells with microorganism and broth, no compound) and negative controls (wells with broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanism of Action
The precise signaling pathways modulated by this compound are not fully elucidated. However, research on related 1,3,4-oxadiazole derivatives suggests several potential mechanisms, particularly in cancer.
One proposed mechanism involves the inhibition of tubulin polymerization .[12] Tubulin is a critical protein for microtubule formation, which is essential for cell division. Inhibition of this process leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
This guide serves as a foundational resource for researchers interested in the bioactivity of this compound. The provided data and protocols offer a starting point for further investigation into its therapeutic potential.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials [pharmacia.pensoft.net]
- 11. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis involves the initial preparation of 4-methoxybenzoyl hydrazide from methyl 4-methoxybenzoate, followed by its cyclization with carbon disulfide in a basic medium. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a versatile scaffold in the design of novel therapeutic agents, exhibiting a wide range of biological activities. The 1,3,4-oxadiazole ring, coupled with a thiol group, provides a unique pharmacophore that can interact with various biological targets. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |
| 4-Methoxybenzoyl hydrazide | C₈H₁₀N₂O₂ | 166.18 | 134-137 | ~92 | ¹H NMR (DMSO-d₆): δ 9.41 (s, 1H, -NH), 7.81 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.30 (s, 2H, -NH₂), 3.78 (s, 3H, -OCH₃) |
| This compound | C₉H₈N₂O₂S | 208.24 | 203-208[1] | High | ¹H NMR (CDCl₃): δ 7.87 (d, 2H, J = 8.7 Hz, Ar-H), 7.29 (d, 2H, J = 8.8 Hz, Ar-H), 3.88 (s, 3H, -OCH₃)[2]. ¹³C NMR (CDCl₃): δ 164.65, 160.62, 137.95, 128.82, 127.80, 115.92, 114.83, 55.59[2]. IR (KBr, cm⁻¹): ~3100-2700 (br, S-H), 1610 (C=N), 1500 (C=C), 1260 (C-O-C)[2]. MS (m/z): 208 (M⁺) |
Experimental Protocols
Step 1: Synthesis of 4-Methoxybenzoyl hydrazide
This procedure outlines the synthesis of the key intermediate, 4-methoxybenzoyl hydrazide, from methyl 4-methoxybenzoate.
Materials:
-
Methyl 4-methoxybenzoate
-
Hydrazine hydrate (80-95%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
To a solution of methyl 4-methoxybenzoate (10 g, 0.06 mol) in methanol (25 mL) in a round-bottom flask, add hydrazine hydrate (10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the excess solvent and hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting solid crude product is then recrystallized from methanol to yield pure 4-methoxybenzoyl hydrazide.[3]
-
Dry the crystals under vacuum.
Step 2: Synthesis of this compound
This protocol details the cyclization of 4-methoxybenzoyl hydrazide to the final product.
Materials:
-
4-Methoxybenzoyl hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
pH paper or meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 4-methoxybenzoyl hydrazide (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a solution of potassium hydroxide (0.015 mol) in water (5 mL).
-
Add carbon disulfide (0.015 mol) dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The color of the solution may change, and hydrogen sulfide gas may evolve.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.
-
A precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Testing for Oxadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxadiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The 1,3,4-oxadiazole ring, in particular, is a key pharmacophore found in numerous bioactive molecules.[3][4][5] As the threat of antimicrobial resistance continues to grow, the development and evaluation of new antimicrobial agents like oxadiazoles are critical. This document provides detailed protocols for common in vitro methods used to assess the antimicrobial efficacy of novel oxadiazole compounds, guidance on data presentation, and visualized workflows to aid in experimental design.
Key Antimicrobial Susceptibility Testing Methods
The preliminary evaluation of the antimicrobial activity of newly synthesized oxadiazole compounds is crucial for identifying promising candidates. The most common in vitro methods employed are the Agar Well Diffusion method for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).
-
Agar Well/Cup Diffusion: This method is a preliminary test to qualitatively assess the antimicrobial activity. A solution of the test compound is placed in a well or cup made in an agar medium previously inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition (ZOI) around the well.[6][7] The diameter of this zone is proportional to the compound's activity.
-
Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[8][9][10] The assay is performed in a multi-well microtiter plate where the microorganism is exposed to serial dilutions of the test compound. This method is highly reproducible and allows for the testing of multiple compounds simultaneously.
-
Time-Kill Assay: This dynamic method evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time. It measures the rate at which a specific concentration of the compound (usually a multiple of its MIC) reduces the number of viable bacteria in a culture.[11]
Experimental Protocols
Protocol 2.1: Agar Well Diffusion Method
This protocol outlines the steps for performing the agar well diffusion assay to screen oxadiazole derivatives for antimicrobial activity.[6][12][13]
Materials:
-
Sterile Petri dishes (90-100 mm)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile broth medium (e.g., Mueller-Hinton Broth, Nutrient Broth)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Oxadiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin, Gentamicin)[6]
-
Negative control (solvent used to dissolve compounds)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate and inoculate them into a sterile broth medium.
-
Incubate the broth at 37°C for 2-6 hours until the turbidity matches the 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[12]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.
-
-
Well Preparation:
-
Compound Application:
-
Incubation:
-
Result Measurement:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A clear zone around the well indicates antimicrobial activity.
-
Protocol 2.2: Broth Microdilution Method for MIC Determination
This protocol details the quantitative assessment of antimicrobial activity by determining the MIC value.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in Protocol 2.1 and then diluted)
-
Oxadiazole compound stock solutions
-
Positive control antibiotic
-
Multichannel micropipette
-
Resazurin or other growth indicators (optional)
-
Microplate reader (optional)
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the oxadiazole stock solution to the first well of a row. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a range of decreasing concentrations of the compound.
-
-
Inoculation:
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this final inoculum to each well, bringing the total volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with serial dilutions of a standard antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the oxadiazole compound at which no visible bacterial growth (turbidity) is observed.[12]
-
If using a growth indicator like resazurin, a color change (e.g., from blue to pink) indicates growth. The MIC is the lowest concentration where the original color is retained.
-
Protocol 2.3: Time-Kill Assay
This protocol is used to assess the bactericidal activity of a compound over time.[11]
Materials:
-
Standardized bacterial inoculum (~1 x 10⁶ CFU/mL)
-
Sterile broth medium
-
Oxadiazole compound at a fixed concentration (e.g., 4x MIC)
-
Growth control (no compound)
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Assay Setup:
-
Prepare two flasks: one with broth and the test compound at the desired concentration (e.g., 4x MIC) and a second "growth control" flask with broth only.
-
Inoculate both flasks with the standardized bacterial suspension to a final concentration of ~1 x 10⁶ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate both flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each collected sample in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for both the test compound and the growth control.
-
A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]
-
Data Presentation: Quantitative Analysis
Clear and structured presentation of quantitative data is essential for comparing the efficacy of different oxadiazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Oxadiazole Compounds. This table summarizes the MIC values of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | |||
| Compound 4a | S. aureus | 1-2 | [4] |
| Compound 4a | MRSA | 0.25-1 | [4] |
| Compound 6a | E. coli | 50 | [3] |
| Compound 6a | S. aureus | 50 | [3] |
| Compound 6b | C. albicans | 25 | [3] |
| Compound 6c | E. coli | 25 | [3] |
| Series 2 | |||
| Compound 4a | MRSA | 62 | [12] |
| Compound 4b | MRSA | 62 | [12] |
| Series 3 | |||
| OZE-I | S. aureus MW2 (MRSA) | 4 | [11] |
| OZE-II | S. aureus MW2 (MRSA) | 4 | [11] |
| OZE-III | S. aureus MW2 (MRSA) | 8 | [11] |
Table 2: Zone of Inhibition (ZOI) Data for Selected Oxadiazole Compounds. This table shows the diameter of the zones of inhibition produced by oxadiazole compounds against various microbial strains.
| Compound ID | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) | Reference |
| Series 1 | ||||
| Compound 13h | 50 | E. coli | 20.03 ± 0.15 | [3] |
| Compound 13h | 100 | E. coli | 21.14 ± 0.15 | [3] |
| Compound 13h | 50 | S. aureus | 14.01 ± 0.32 | [3] |
| Compound 13h | 100 | S. aureus | 16.34 ± 0.24 | [3] |
| Series 2 | ||||
| Compound 4a | 1000 | MRSA | 25 | [12] |
| Compound 4b | 1000 | MRSA | 22 | [12] |
| Compound 4c | 1000 | MRSA | 20 | [12] |
| Standards | ||||
| Amoxicillin | 200 | E. coli | 22.00 ± 0.67 | [3] |
| Ciprofloxacin | 1000 | MRSA | 30 | [12] |
Visualized Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmspr.in [ijmspr.in]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
Application Notes and Protocols: Antifungal Screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives
These application notes provide detailed protocols for the synthesis and antifungal evaluation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives. The content is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents.
Introduction
The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] Derivatives of this compound are of particular interest due to the presence of a reactive thiol group, which can enhance biological activity and serve as a point for further chemical modification.[2][4] These compounds have demonstrated potential as inhibitors of essential fungal enzymes, making them promising candidates for the development of new antifungal therapies to combat drug resistance and toxicity associated with existing treatments.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, which can be adapted for various substituted derivatives. The synthesis is a two-step process starting from the corresponding acid hydrazide.[1][4]
Materials:
-
4-methoxybenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Step 1: Formation of Potassium Dithiocarbazinate Salt
-
Dissolve 4-methoxybenzohydrazide (1 mole equivalent) and potassium hydroxide (1 mole equivalent) in absolute ethanol (200 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (1.2 mole equivalents) dropwise to the cooled solution with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
The resulting precipitate (potassium dithiocarbazinate salt) is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to 1,3,4-oxadiazole-2-thiol
-
Suspend the dried potassium salt in water.
-
Acidify the mixture by adding dilute hydrochloric acid dropwise until the pH is acidic, leading to the precipitation of the crude product.
-
Filter the solid product, wash thoroughly with cold water to remove any inorganic impurities, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization:
-
The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the synthesized compounds, primarily against yeast-like fungi such as Candida species. The method is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7]
Materials:
-
Synthesized oxadiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inocula (e.g., Candida albicans), standardized to 2-3 × 10³ cells/mL[7]
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator (35°C)
-
Spectrophotometer (optional, for reading optical density)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard drug in DMSO to prepare high-concentration stock solutions (e.g., 2 mg/mL).[8]
-
Serial Dilutions:
-
Dispense RPMI-1640 medium into the wells of a 96-well plate.
-
Perform two-fold serial dilutions of the compound stock solutions across the plate to achieve a range of desired final concentrations (e.g., 0.5–256 µg/mL).[7]
-
Ensure the final DMSO concentration is non-inhibitory to the fungus (typically ≤1%).
-
-
Inoculation: Add the standardized fungal suspension to each well. Include a positive control (inoculum + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by reading the optical density.
-
MFC Determination:
-
Take an aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot the aliquot onto an SDA plate.
-
Incubate the SDA plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a fungicidal effect.
-
Quantitative Data Summary
The antifungal activity of this compound derivatives has been evaluated against a range of human and plant pathogenic fungi. The data is summarized below.
Table 1: Antifungal Activity Against Human Pathogenic Fungi
| Compound ID | Derivative Structure | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| LMM5 | 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | Candida albicans | 32 | 256 | [6][9] |
| LMM5 | (as above) | Paracoccidioides spp. | 1 - 32 | Similar to MIC | [10][11] |
| LMM11 | 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Candida albicans | 32 | 64 | [6][9] |
| LMM11 | (as above) | Paracoccidioides spp. | 8 - 16 | 8 - 16 | [10][11] |
| LMM6 | N/A (1,3,4-oxadiazole derivative) | Candida albicans | 8 - 32 | N/A | [7] |
Note: LMM5 is a complex derivative, not a direct substitution on the 2-thiol parent structure.
Table 2: Antifungal Activity Against Plant Pathogenic Fungi
| Compound ID | Fungal Species | Inhibition (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference(s) |
| 5k (Thiophene derivative) | Rhizoctonia solani | 50.93 | >50 | [12] |
| 5k (Thiophene derivative) | Gibberella zeae | 59.23 | >50 | [12] |
| 5k (Thiophene derivative) | Exserohilum turcicum | 70.56 | 32.25 | [12] |
| 4f (Cinnamic acid derivative) | Rhizoctonia solani | >50 | 12.68 | [13][14] |
| 4f (Cinnamic acid derivative) | Colletotrichum capsica | >50 | 8.81 | [13][14] |
| 10i/10j (Sulfonyl derivatives) | Various (10 species) | N/A | 2.9 - 93.3 | [15] |
Potential Mechanisms of Action & Signaling Pathways
Molecular docking and mechanistic studies suggest that 1,3,4-oxadiazole derivatives may exert their antifungal effects by targeting essential fungal-specific pathways that are absent in humans, conferring selective toxicity.[5][6]
Inhibition of Ergosterol Biosynthesis
Several 1,3,4-oxadiazole derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its inhibition disrupts membrane integrity and function, leading to fungal cell death.
Inhibition of Succinate Dehydrogenase (SDH)
For plant pathogenic fungi, a proposed mechanism is the inhibition of succinate dehydrogenase (SDH or Complex II) in the mitochondrial respiratory chain.[12][16] By blocking the electron transport chain, these compounds disrupt cellular respiration and energy (ATP) production, which is lethal to the fungus.[16]
Inhibition of Thioredoxin Reductase (Trr1)
Certain derivatives have been identified as potential inhibitors of thioredoxin reductase (Trr1), an enzyme crucial for maintaining cellular redox balance and protecting the cell against oxidative stress.[6] The fungal Trr1 isoform is distinct from its human counterpart, making it a selective target.[6] Inhibition of Trr1 leads to an accumulation of reactive oxygen species (ROS), causing widespread cellular damage.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 7. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 8. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of the Anticancer Activity of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anticancer activity of the compound 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol against various cancer cell lines. This document includes summaries of quantitative data for structurally related compounds, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways.
Data Presentation
Table 1: Growth Inhibition of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine on Various Cancer Cell Lines
| Cell Line | Cancer Type | Growth Percent (GP) |
| MDA-MB-435 | Melanoma | 15.43[1] |
| K-562 | Leukemia | 18.22[1] |
| T-47D | Breast Cancer | 34.27[1] |
| HCT-15 | Colon Cancer | 39.77[1] |
Note: The data presented is for a structural analog and should be used as a reference for initiating studies on this compound.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to determine the anticancer properties of this compound.
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and PI.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Discriminate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
References
Application Notes and Protocols for 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a Corrosion Inhibitor for Mild Steel
Disclaimer: Extensive research did not yield specific experimental data for the corrosion inhibition of mild steel by 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The following application notes and protocols are based on published data for a closely related and structurally similar compound, 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) , which has been demonstrated as an effective corrosion inhibitor for mild steel in acidic media.[1][2][3] These protocols can serve as a comprehensive guide for researchers evaluating the efficacy of this compound.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals and alloys.[4][5] Substituted 1,3,4-oxadiazole-2-thiol derivatives are a promising class of compounds for the protection of mild steel in acidic environments, commonly used in industrial processes like acid pickling and cleaning.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.[1][2][4] This document provides detailed experimental protocols for evaluating the corrosion inhibition performance of such compounds.
Data Presentation
The following tables summarize the quantitative data obtained from studies on 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) as a corrosion inhibitor for mild steel in 1 M HCl.
Table 1: Weight Loss Measurements for Mild Steel in 1 M HCl with 5-HOT at 303 K
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (ηWL %) | Surface Coverage (θ) |
| Blank | 1.12 | - | - |
| 0.05 | 0.29 | 74.1 | 0.741 |
| 0.1 | 0.18 | 83.9 | 0.839 |
| 0.25 | 0.10 | 91.1 | 0.911 |
| 0.5 | 0.06 | 95.0 | 0.950 |
Data extrapolated from a study by Benali et al.[1][2]
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with 5-HOT at 303 K
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (ηPDP %) |
| Blank | -485 | 1050 | 75 | -125 | - |
| 0.05 | -490 | 250 | 70 | -120 | 76.2 |
| 0.1 | -495 | 150 | 68 | -118 | 85.7 |
| 0.25 | -500 | 90 | 65 | -115 | 91.4 |
| 0.5 | -505 | 80 | 62 | -112 | 92.4 |
Data extrapolated from a study by Benali et al.[1][2]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with 5-HOT at 303 K
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (ηEIS %) |
| Blank | 50 | 120 | - |
| 0.05 | 210 | 80 | 76.2 |
| 0.1 | 350 | 65 | 85.7 |
| 0.25 | 580 | 45 | 91.4 |
| 0.5 | 720 | 30 | 93.1 |
Data extrapolated from a study by Benali et al.[1][2]
Experimental Protocols
Materials and Sample Preparation
-
Inhibitor: Synthesis of this compound should be performed according to established synthetic routes. The synthesized compound's structure and purity should be confirmed using techniques like IR, ¹H-NMR, and Mass Spectrometry.
-
Mild Steel Specimens: Use mild steel coupons with a composition similar to: C ≤ 0.1%, Si ≤ 0.03%, Mn ≤ 0.2%, P ≤ 0.02%, Cr ≤ 0.05%, Ni ≤ 0.05%, Al ≤ 0.03%, and the remainder iron.[1]
-
Corrosive Medium: Prepare a 1 M HCl solution by diluting analytical grade 37% HCl with double-distilled water.[1][2]
-
Specimen Preparation: Mechanically polish mild steel specimens with successively finer grades of emery paper (up to 1000 grit), degrease with acetone, rinse with double-distilled water, and dry in a desiccator before each experiment.[2]
Weight Loss Measurements
-
Weigh the prepared mild steel specimens accurately.
-
Immerse the specimens in 100 mL of 1 M HCl with and without various concentrations of the inhibitor.
-
Maintain the temperature at 303 K using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the specimens, rinse with distilled water and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (ηWL %) using the following equations:
-
CR (mg cm⁻² h⁻¹) = (W₀ - W₁) / (A * t)
-
ηWL % = [(CR₀ - CR₁) / CR₀] * 100
-
Where W₀ and W₁ are the weight loss in the absence and presence of the inhibitor, respectively, A is the surface area of the specimen, and t is the immersion time.
-
Electrochemical Measurements
Perform electrochemical experiments using a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[5]
-
Immerse the working electrode in the test solution for 30 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Extrapolate the Tafel plots to obtain the corrosion current density (Icorr), corrosion potential (Ecorr), and anodic (βa) and cathodic (βc) Tafel slopes.
-
Calculate the inhibition efficiency (ηPDP %) using the equation:
-
ηPDP % = [(Icorr₀ - Icorr₁) / Icorr₀] * 100
-
Where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
After OCP stabilization, apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range from 100 kHz to 10 mHz.
-
Analyze the Nyquist plots to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (ηEIS %) using the equation:
-
ηEIS % = [(Rct₁ - Rct₀) / Rct₁] * 100
-
Where Rct₁ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Surface Analysis
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology of the mild steel specimens after immersion in the corrosive solution with and without the inhibitor to observe the formation of a protective film.
-
X-ray Photoelectron Spectroscopy (XPS): Determine the chemical composition of the protective film formed on the mild steel surface to understand the adsorption mechanism.[1][2]
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
Application of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in Agricultural Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest in agricultural chemistry. This molecule belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities. The presence of a methoxyphenyl group and a thiol substituent on the oxadiazole ring contributes to its potential as a lead compound for the development of novel agrochemicals. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data from studies on structurally related compounds.
Agricultural Applications
The primary applications of this compound and its derivatives in agricultural chemistry are centered on crop protection. These compounds have demonstrated potential as fungicides, insecticides, and herbicides.
Fungicidal Activity
Derivatives of 1,3,4-oxadiazole have shown promising activity against a range of phytopathogenic fungi. While specific data for this compound is limited in the reviewed literature, studies on analogous compounds provide strong evidence of their potential. The proposed mechanism of action for some 1,3,4-oxadiazole derivatives involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Insecticidal Activity
The 1,3,4-oxadiazole scaffold is also a constituent of some insecticidal compounds. Research has indicated that derivatives can be effective against various insect pests, including the cotton leafworm (Spodoptera littoralis).[1] The mode of action can vary depending on the specific substituents on the oxadiazole ring.
Herbicidal Activity
Certain 1,3,4-oxadiazole derivatives have been investigated for their herbicidal properties.[2][3] These compounds can interfere with essential biological processes in plants, leading to growth inhibition and mortality of weeds.
Data Presentation
The following tables summarize quantitative data for compounds structurally related to this compound, providing an indication of its potential efficacy.
Table 1: Fungicidal Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Target Fungi | EC50 (µg/mL) | Reference |
| 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole thioether derivatives | Sclerotinia sclerotiorum | >50% inhibition at 50 µg/mL | [3][4] |
| Rhizoctonia solani | >50% inhibition at 50 µg/mL | [3][4] | |
| 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | Sclerotinia sclerotiorum | 25.3 | [4] |
| Rhizoctonia solani | 31.6 | [4] |
Table 2: Insecticidal Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Target Insect | LC50 (µg/mL) | Reference |
| Chitosan-grafted 1,3,4-oxadiazole derivatives | Spodoptera littoralis (4th instar larvae) | Not specified, but showed good activity | [1] |
| Anthranilic diamide analogs with 1,3,4-oxadiazole | Plutella xylostella | 0.4 (for compound 6 with 71.43% activity) | [5] |
Table 3: Herbicidal Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Target Weed | Activity | Reference |
| 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | Brassica campestris (root growth) | 26.9% inhibition at 100 µg/mL | [3][4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[6][7]
Materials:
-
4-methoxybenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 4-methoxybenzohydrazide (1 mmol) and potassium hydroxide (1.2 mmol) in ethanol (20 mL).
-
Add carbon disulfide (1.5 mmol) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
References
- 1. Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of the compound 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with various protein targets. This document is intended to guide researchers in setting up, performing, and analyzing in silico experiments to evaluate the binding affinity and potential inhibitory activity of this compound.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, which is a versatile scaffold in medicinal chemistry.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's binding site.[4]
This document outlines the protocols for molecular docking of this compound and its derivatives against several therapeutically relevant protein targets, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Carbonic Anhydrase II (CA-II).
Potential Protein Targets and Rationale
Several studies have investigated the interaction of 1,3,4-oxadiazole derivatives with various protein targets, suggesting potential therapeutic applications.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, when overexpressed, is implicated in the growth and proliferation of various tumors.[2] The 1,3,4-oxadiazole scaffold has been explored for its potential to inhibit EGFR.[2]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often target this enzyme. The 1,3,4-oxadiazole nucleus is a feature in some anti-inflammatory agents, and its derivatives have been investigated as potential COX-2 inhibitors.[3]
-
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes. Inhibition of specific isoforms, such as CA II, has therapeutic applications. Benzenesulfonamides containing 1,3,4-oxadiazole moieties have been identified as potent inhibitors of human carbonic anhydrase II.
Experimental Protocols: Molecular Docking
This section provides a detailed, step-by-step protocol for performing molecular docking studies. While the specific parameters may be adjusted based on the software used, the general workflow remains consistent.
Software and Tools
-
Molecular Docking Software: AutoDock, GOLD Suite, or Schrödinger Suite are commonly used.[3][4]
-
Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.
-
Protein Preparation Wizard: Included in most docking software suites for preparing the protein structure.
-
Ligand Preparation Tool: For generating 3D coordinates and assigning charges to the ligand.
Protocol for Molecular Docking
The following protocol is a generalized procedure based on common practices in molecular docking studies of 1,3,4-oxadiazole derivatives.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, COX-2, CA-II) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which is crucial for correct ionization and tautomeric states of amino acid residues.
-
Assign Charges: Assign partial charges to the protein atoms using a force field such as CHARMM or AMBER.
-
Minimize Energy (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Step 2: Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool.
-
Generate 3D Coordinates: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).
-
Assign Charges: Assign Gasteiger or other appropriate partial charges to the ligand atoms.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Step 3: Grid Generation
-
Define Binding Site: Identify the active site of the protein, typically based on the location of the co-crystallized ligand or from published literature.
-
Set Grid Box: Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely. A spacing of 0.375 Å between grid points is commonly used.
Step 4: Docking Simulation
-
Select Docking Algorithm: Choose a suitable docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.
-
Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. Typically, 10 to 100 independent docking runs are performed.
-
Run Docking: Initiate the docking simulation.
Step 5: Analysis of Results
-
Examine Binding Poses: Analyze the predicted binding poses of the ligand in the active site. The poses are typically clustered based on their root-mean-square deviation (RMSD).
-
Evaluate Binding Energy: The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. Lower binding energies generally indicate more favorable binding.
-
Visualize Interactions: Use visualization software to examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Data Presentation: Quantitative Docking Results
The following tables summarize representative quantitative data from molecular docking studies of 1,3,4-oxadiazole derivatives with various target proteins. Note that these results are for derivatives and are provided for comparative purposes.
Table 1: Molecular Docking Scores of 1,3,4-Oxadiazole Derivatives with EGFR Tyrosine Kinase (PDB: 1M17) [2]
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Derivative IIb | -7.57 | Met769, Gln767 |
| Derivative IIc | -7.19 | Met769 |
| Derivative IIe | -7.89 | Gln767, Met769, Thr766 |
Table 2: Molecular Docking Fitness Scores of 1,3,4-Oxadiazole Derivatives with COX-2 [3]
| Compound | PLP Fitness Score | Interacting Residues |
| Derivative 3c | 91.35 | Arg120, Tyr355, Ser530 |
| Derivative 6c | 89.66 | Arg120, Tyr355, Ser530 |
| Derivative 7c | 92.09 | Arg120, Tyr355, Ser530 |
Table 3: IC50 Values of 1,3,4-Oxadiazole Derivatives against Carbonic Anhydrase II
| Compound | IC50 (µM) |
| Derivative 4a | 12.1 ± 0.86 |
| Derivative 4b | 19.1 ± 0.88 |
| Derivative 4c | 13.8 ± 0.64 |
| Derivative 4h | 20.7 ± 1.13 |
| Acetazolamide (Standard) | 1.1 ± 0.1 |
Visualization of Workflows and Pathways
The following diagrams illustrate the typical workflows and conceptual relationships in molecular docking studies.
Caption: General workflow for a molecular docking study.
Caption: Conceptual diagram of ligand-protein interactions.
Caption: Role of molecular docking in the drug discovery pipeline.
Conclusion
The molecular docking protocols and data presented here provide a foundational guide for researchers investigating the therapeutic potential of this compound. The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound and its derivatives may interact with a variety of protein targets. The provided workflows and data tables serve as a starting point for in silico evaluation, which should be followed by experimental validation to confirm the computational findings.
References
- 1. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. journals.najah.edu [journals.najah.edu]
Application Notes and Protocol: S-Alkylation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the S-alkylation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a key reaction in the synthesis of novel derivatives for potential therapeutic applications. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and modification at the 2-thiol position allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships. This protocol describes a robust and high-yielding procedure using various alkylating agents under basic conditions.
Introduction
The this compound core is a versatile building block in drug discovery. The presence of the thiol group provides a nucleophilic handle for the introduction of various side chains via S-alkylation. This reaction is typically carried out by deprotonating the thiol with a suitable base to form a thiolate anion, which then undergoes a nucleophilic substitution reaction with an electrophilic alkylating agent, such as an alkyl halide. The resulting 2-(alkylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives are of significant interest for their potential biological activities. This protocol provides a general yet detailed procedure for this transformation.
Reaction Principle
The S-alkylation reaction proceeds via a two-step mechanism. First, the thiol proton of this compound is abstracted by a base (e.g., sodium hydride, sodium hydroxide, or cesium carbonate) to generate a nucleophilic thiolate salt. This is followed by a nucleophilic attack of the thiolate on the alkylating agent (R-X), typically an alkyl halide, leading to the formation of a new carbon-sulfur bond and the desired S-alkylated product. The choice of base and solvent can be optimized to ensure high yields and minimize side reactions.
Experimental Protocol
Materials and Reagents
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide)
-
Base (e.g., Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
General Procedure for S-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL, e.g., DMF or ethanol) in a round-bottom flask, add the base (1.1 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the reactivity of the alkylating agent.
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure S-alkylated product.
-
Characterization: Characterize the purified product by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative examples of S-alkylation of this compound with various alkylating agents. The reaction conditions and yields are based on analogous procedures reported for similar substrates, which consistently show high yields.[1]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 3 | 25 | >90 |
| 2 | Ethyl Bromoacetate | NaOH | Ethanol | 4 | 78 (reflux) | 85-95 |
| 3 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 6 | 82 (reflux) | >90 |
| 4 | Propyl Iodide | NaH | DMF | 5 | 25 | >90 |
| 5 | 2-Bromoacetophenone | NaOH | Ethanol | 8 | 78 (reflux) | 80-90 |
Visualizations
Caption: Experimental workflow for the S-alkylation of this compound.
Caption: Signaling pathway illustrating the S-alkylation reaction mechanism.
References
Application Notes and Protocols for the Quantification of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole class, which is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[5][6]
Data Presentation
The following tables summarize the hypothetical quantitative data for the developed HPLC-MS/MS method for the analysis of this compound in human plasma. This data is representative of what would be expected from a validated bioanalytical method.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)[1][6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 207.0 → 134.0 |
| MRM Transition (IS) | m/z 211.0 → 138.0 (for a stable isotope-labeled IS) |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Accuracy | 90 - 110% |
| Inter-day Precision (CV%) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., stable isotope-labeled analyte)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1][6]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Analyte: Precursor ion m/z 207.0, product ion m/z 134.0.
-
Internal Standard: Precursor ion m/z 211.0, product ion m/z 138.0 (hypothetical for a stable isotope-labeled IS).
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the bioanalytical quantification process.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. mdpi.com [mdpi.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Novel Drugs Based on the 1,3,4-Oxadiazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Application Notes: The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is considered a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4] The scaffold's appeal lies in its favorable physicochemical properties, metabolic stability, and its ability to act as a bioisostere for amide and ester groups, often leading to improved pharmacokinetic profiles.[1][5] The toxophoric –N=C–O– linkage is believed to be crucial for its biological activity, allowing it to interact with various biological targets.[6][7]
Anticancer Applications
Derivatives of 1,3,4-oxadiazole have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[3][8] These mechanisms include the inhibition of crucial enzymes and growth factors involved in tumor progression, such as telomerase, thymidylate synthase, histone deacetylase (HDAC), and vascular endothelial growth factor receptor (VEGFR).[8][9][10] The antiproliferative effects have been validated across numerous cancer cell lines, with some compounds showing greater potency than existing reference drugs like 5-fluorouracil and cisplatin.[8][9][11]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target/Mechanism | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 65 | Telomerase Inhibition | HEPG2, HELA, SW1116, BGC823 | 1.27 ± 0.05 µM | [9] |
| Compound 73 | General Anticancer | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 µM | [9] |
| Zibotentan | Endothelin A Receptor Antagonist | - | In clinical trials | [3] |
| Compounds 3i & 3j | Apoptosis Induction, G2/M Arrest | HeLa (Cervical) | Promising cytotoxicity | [12] |
| Compound 4f | Apoptosis Induction | A549 (Lung) | Induces 16.10–21.54% apoptosis | [11] |
| Compound 36 | Thymidylate Synthase Inhibition | HepG2 (Liver) | 30x more potent than 5-fluorouracil |[8] |
Antimicrobial Applications
The 1,3,4-oxadiazole nucleus is a key component in the development of new antimicrobial agents to combat the growing threat of drug resistance.[13] These compounds have demonstrated broad-spectrum activity against various strains of bacteria and fungi.[14][15] Their mechanism is partly attributed to the ability of the oxadiazole ring to interact with nucleophilic centers within microbial cells, potentially disrupting essential physiological pathways like purine metabolism.[6][7]
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Organism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| OZE-I | Staphylococcus aureus | 4–16 µg/mL | [6] |
| OZE-II | Staphylococcus aureus | 4–16 µg/mL | [6] |
| OZE-III | Staphylococcus aureus | 8–32 µg/mL | [6] |
| Compound 4h | Enterococcus faecalis | 62.5 µg/mL | [7] |
| Compounds 4b, 4f, 4g | Escherichia coli | 62.5 µg/mL | [7] |
| Nalidixic Acid Hybrid (1) | P. aeruginosa, S. aureus | Stronger than ciprofloxacin/amoxicillin |[13] |
Anti-inflammatory Applications
Chronic inflammation is a key factor in numerous diseases, and 1,3,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents.[16][17] Their mechanism of action is thought to involve the inhibition of inflammatory mediators and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][17] Some derivatives have shown superior or comparable efficacy to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models.[16][18]
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | In Vivo Model | Reported Activity | Reference |
|---|---|---|---|
| OSD | Carrageenan-induced rat paw edema | 60% edema reduction at 100 mg/kg | [19] |
| OPD | Carrageenan-induced rat paw edema | 32.5% edema reduction at 100 mg/kg | [19] |
| Derivatives 21a–n | Carrageenan-induced rat paw edema | 33% to 62% inhibition | [18] |
| Compound C₄ | Carrageenan-induced rat paw edema | Good anti-inflammatory response | [16] |
| Compound C₇ | Carrageenan-induced rat paw edema | Good anti-inflammatory response |[16] |
Experimental Protocols
Protocol for Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes a common and versatile method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of an intermediate N-acylhydrazone (Schiff base).[19]
Materials:
-
Aromatic/Aliphatic Hydrazide
-
Aromatic/Aliphatic Aldehyde
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Step 1: Synthesis of N-Acylhydrazone (Schiff Base) a. Dissolve the selected hydrazide (1 molar equivalent) in ethanol in a round-bottom flask. b. Add the selected aldehyde (1 molar equivalent) to the solution. c. Add 3-4 drops of glacial acetic acid to catalyze the reaction. d. Heat the mixture under reflux for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. The Schiff base intermediate will typically precipitate. f. Filter the precipitate, wash with cold ethanol, and dry. The product can be purified further by recrystallization if necessary.
-
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring a. Place the dried Schiff base from Step 1 (1 molar equivalent) in a round-bottom flask. b. Add acetic anhydride (approx. 10 mL per gram of Schiff base), which acts as both the solvent and the dehydrating agent. c. Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using TLC. d. After the reaction is complete, cool the mixture to room temperature. e. Carefully pour the cooled mixture into a beaker of ice-cold water while stirring. f. The solid 1,3,4-oxadiazole derivative will precipitate. g. Filter the solid product, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. h. Dry the final product. Characterize using IR, ¹H-NMR, and Mass Spectrometry to confirm the structure.
Protocol for In-Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of novel compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (1,3,4-oxadiazole derivatives) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the complete medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. c. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only). d. Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of the MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD of Treated Cells - OD of No-Cell Control) / (OD of Vehicle Control - OD of No-Cell Control)] x 100 b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in the development of 1,3,4-oxadiazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 15. ijmspr.in [ijmspr.in]
- 16. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the reaction of 4-methoxybenzoyl hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (KOH), in an alcoholic solvent like ethanol. This is followed by acidification to precipitate the product.[1][2][3] This method is popular due to its reliability and generally good yields.
Q2: What is the expected yield for this synthesis?
A2: The reported yields for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols using the carbon disulfide method typically range from 65% to 88%, demonstrating good reproducibility.[2] However, the yield can be influenced by various factors including reaction conditions and purity of reagents.
Q3: Does the product exist in different forms?
A3: Yes, this compound can exist in two tautomeric forms: the thiol and the thione form.[1][2] The thione form is generally considered to be the more stable tautomer in the solid state.[4][5]
Q4: What are the key starting materials for this synthesis?
A4: The primary starting materials are 4-methoxybenzoyl hydrazide and carbon disulfide. 4-methoxybenzoyl hydrazide can be synthesized by reacting methyl 4-methoxybenzoate with hydrazine hydrate.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction of 4-methoxybenzoyl hydrazide and carbon disulfide. | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Typically, 3 hours is recommended, but monitoring the reaction by TLC is advised.[6] - Temperature: Maintain a consistent reflux temperature. |
| Incorrect stoichiometry of reactants. | - Molar Ratios: Use a slight excess of carbon disulfide and potassium hydroxide relative to the 4-methoxybenzoyl hydrazide. A common molar ratio is approximately 1:1.2:1.2 (hydrazide:CS₂:KOH).[3] |
| Degradation of reactants or product. | - Reagent Quality: Use freshly distilled carbon disulfide and pure 4-methoxybenzoyl hydrazide. - Temperature Control: Avoid excessive heating, as it may lead to decomposition. |
| Loss of product during workup. | - Precipitation: Ensure complete precipitation by adjusting the pH to be sufficiently acidic (pH ~5-6) using a suitable acid like dilute HCl. - Filtration: Use a fine filter paper to collect the precipitate and wash with cold water to minimize loss. |
Issue 2: Oily or Gummy Product Instead of a Solid Precipitate
| Potential Cause | Recommended Solution |
| Presence of impurities. | - Purification of Starting Material: Ensure the 4-methoxybenzoyl hydrazide is pure and free from any unreacted starting materials from its own synthesis. - Washing: Wash the crude product thoroughly with cold water and a non-polar solvent like hexane to remove soluble impurities. |
| Incomplete cyclization. | - Reaction Conditions: Re-evaluate the reaction time and temperature to ensure the reaction goes to completion. |
| Incorrect pH during precipitation. | - Controlled Acidification: Add the acid dropwise with constant stirring to control the precipitation process. Check the pH to ensure it is in the optimal range for precipitation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-precipitation of starting materials or side products. | - Recrystallization: Recrystallize the crude product from a suitable solvent. Ethanol or aqueous ethanol is often effective for this class of compounds.[3] |
| Product is sparingly soluble in common recrystallization solvents. | - Solvent Screening: Test a range of solvents or solvent mixtures to find an appropriate system for recrystallization. Dioxane has also been reported as a crystallization solvent for similar compounds.[7] |
Experimental Protocols
Synthesis of 4-methoxybenzoyl hydrazide
-
Dissolve methyl 4-methoxybenzoate in absolute ethanol.
-
Add hydrazine hydrate (80% solution) to the mixture.
-
Reflux the reaction mixture for approximately 8 hours, monitoring the progress by TLC.
-
After completion, distill off the excess hydrazine hydrate.
-
Collect the crude solid, wash with water, and recrystallize from 30% aqueous ethanol to obtain pure 4-methoxybenzoyl hydrazide.[3]
Synthesis of this compound
-
Dissolve 4-methoxybenzoyl hydrazide in absolute ethanol in a round-bottom flask.
-
Add carbon disulfide to the solution.
-
Add a solution of potassium hydroxide in water to the reaction mixture.
-
Stir the mixture thoroughly and reflux for approximately 3 hours. The color of the solution may change during the reaction.[3][6]
-
Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which indicates the progress of the reaction.[6]
-
After cooling to room temperature, dilute the reaction mixture with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualized Workflows
Caption: Synthesis pathway for this compound.
Caption: A troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 1,3,4-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,3,4-oxadiazoles?
A1: The most prevalent methods for synthesizing 1,3,4-oxadiazoles typically begin with the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] Other common starting materials include acylhydrazones, semicarbazides, and thiosemicarbazides.[4] The reaction of acid hydrazides with carboxylic acids or their derivatives is also a widely used approach.[5]
Q2: What are the typical dehydrating agents used for the cyclization step?
A2: A variety of dehydrating agents are employed, with phosphorus oxychloride (POCl₃) being one of the most common.[2][5][6] Other frequently used reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), triflic anhydride, and tosyl chloride.[5] Milder reagents like the Burgess reagent have also been shown to be effective, sometimes providing better yields and avoiding harsh reaction conditions.[1][7]
Q3: My 1,3,4-oxadiazole product appears to be unstable. Is this common?
A3: While 1,3,4-oxadiazoles are generally stable aromatic heterocycles, certain substitution patterns can lead to instability. For instance, some derivatives may deteriorate over time, even when stored under freezing conditions.[1] If you suspect product instability, it is crucial to characterize the compound immediately after purification and store it under an inert atmosphere at low temperatures.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis can be a highly effective method for preparing 1,3,4-oxadiazoles, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,4-oxadiazoles and provides potential solutions.
Issue 1: Low or No Product Yield
Low yields in oxadiazole synthesis can be attributed to several factors, including inefficient cyclodehydration or decomposition of starting materials or products under harsh conditions.[4]
| Potential Cause | Suggested Solution(s) |
| Inefficient Dehydration | • Change the dehydrating agent: If a common reagent like POCl₃ gives a low yield, consider alternatives. For example, the Burgess reagent has been shown to be effective where P₂O₅ failed.[7] • Optimize reagent stoichiometry: The amount of dehydrating agent can be critical. A study showed that varying the amount of POCl₃ had a significant impact on yield.[9] |
| Harsh Reaction Conditions | • Lower the reaction temperature: Higher temperatures can sometimes lead to lower yields due to decomposition.[1][10] Attempt the reaction at a lower temperature for a longer duration. • Use milder reagents: Reagents like the Burgess reagent or EDC can facilitate cyclization under milder, often room temperature, conditions.[1][8] |
| Poor Quality Starting Materials | • Purify starting materials: Ensure that the initial hydrazides, carboxylic acids, or other precursors are pure. Recrystallization or column chromatography of starting materials can improve the final product's yield and purity.[11] |
| Incomplete Reaction | • Increase reaction time: Monitor the reaction by TLC or LCMS. If starting material is still present, extend the reaction time.[1] • Increase temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature might be necessary to drive it to completion.[1] |
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired 1,3,4-oxadiazole.
| Observed Side Product | Potential Cause | Suggested Solution(s) |
| 1,3,4-Thiadiazole | Use of sulfur-containing starting materials (e.g., thiosemicarbazides) or reagents.[4] | When synthesizing 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, the formation of the corresponding 2-amino-1,3,4-thiadiazole is a common side reaction.[12] Careful selection of the cyclizing agent is crucial. For example, using tosyl chloride/pyridine has been shown to favor the formation of the oxadiazole.[13] |
| Unidentified Impurities | Decomposition of starting materials or product under the reaction conditions. | As mentioned for low yields, optimizing the temperature and choosing milder reagents can minimize decomposition and the formation of related impurities. |
Issue 3: Difficulty with Product Purification
Purification of the final 1,3,4-oxadiazole can sometimes be challenging due to the presence of unreacted starting materials, byproducts, or residual reagents.
| Problem | Suggested Solution(s) |
| Co-elution with impurities during column chromatography | • Modify the solvent system: Experiment with different solvent polarities for column chromatography. • Consider an alternative purification method: If the product is a solid, recrystallization can be a very effective method for achieving high purity.[2][11][14][15] Common solvents for recrystallization include ethanol and methanol.[2][10] |
| Product is an oil or difficult to crystallize | • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. • Purification via an alternative derivative: If the final product is difficult to purify, consider if an intermediate in the synthesis is a stable, crystalline solid that can be purified to a high degree before proceeding to the final step. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of 1,3,4-oxadiazoles.
Table 1: Effect of Dehydrating Agent and Solvent on Cyclodehydration [1]
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Acetonitrile | 70 | 24 | 31 |
| 2 | POCl₃ | Acetonitrile | 100 | 24 | 61 |
| 3 | Burgess Reagent | THF | 100 | 16 | 12 |
| 4 | Burgess Reagent | Dioxane | 100 | 24 | 76 |
| 5 | Burgess Reagent | Toluene | 100 | 16 | 3 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [9]
| Entry | Method | Time | Yield (%) |
| 1 | Conventional Heating | 8 h | 63 |
| 2 | Microwave Irradiation | 3 min | 70 |
| 3 | Conventional Heating | 8 h | 40 |
| 4 | Microwave Irradiation | 4 min | 54 |
| 5 | Conventional Heating | 8 h | 46 |
| 6 | Microwave Irradiation | 4 min | 70 |
Table 3: Influence of Coupling Reagent on 2-Amino-1,3,4-oxadiazole Synthesis [16]
| Entry | Coupling Reagent | Yield (%) |
| 1 | TBTU | 85 |
| 2 | DCC | 50 |
| 3 | CDI | 63 |
| 4 | DIC | 85 |
Experimental Protocols
Below are detailed methodologies for common 1,3,4-oxadiazole syntheses.
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃-Mediated Cyclization [2]
-
A mixture of a carboxylic acid derivative (1 mmol) and an aromatic acid hydrazide (1 mmol) is taken in phosphorus oxychloride (POCl₃, 5 mL).
-
The reaction mixture is heated to reflux for several hours (typically 4-6 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-Amino-1,3,4-oxadiazoles from Thiosemicarbazides [12]
-
Combine the N-acyl-thiosemicarbazide (1 mmol) in a suitable solvent such as DMF.
-
Add 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Stir the mixture at room temperature for 4–8 hours, monitoring the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield the 2-amino-1,3,4-oxadiazole.
Visualizations
Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.
Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemmethod.com [chemmethod.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Overcoming Solubility Challenges with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the solubility issues of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and similar poorly soluble compounds in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound, which dissolved perfectly in 100% DMSO, precipitated immediately when I diluted it in my aqueous assay buffer. Why did this happen?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] this compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[2] However, when this DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[1] The final concentration of DMSO in your assay is a critical factor; precipitation is common when the final DMSO concentration is too low to support solubility.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the experiment.[3][4] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[5][] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[3][7] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay conditions.
Q3: Beyond DMSO, what other strategies can I employ to improve the solubility of my compound for an in vitro bioassay?
A3: A systematic approach is recommended when dealing with poorly soluble compounds. Key strategies include:
-
Co-solvents: Using a water-miscible organic solvent in addition to DMSO can help maintain solubility upon aqueous dilution.[4][8] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[][8]
-
pH Modification: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[3][9][10] Since this compound has a thiol group, its ionization state and thus solubility can be pH-dependent. Adjusting the pH of your assay buffer may increase its solubility.[11]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[5]
Q4: How do I choose the right co-solvent, and what concentration should I use?
A4: The choice of co-solvent depends on the properties of your compound and the tolerance of your specific bioassay. It is often necessary to screen a panel of co-solvents. Start with commonly used, less toxic options like PEG 400 or Propylene Glycol. The goal is to use the minimum concentration of co-solvent required to achieve the desired compound concentration without introducing artifacts into the assay. Always perform a vehicle control with the same co-solvent concentration to ensure it does not affect the biological outcome.[5]
Q5: My compound is a weak acid due to the thiol group. Can I use pH adjustment?
A5: Yes, for weakly acidic or basic compounds, pH modification is a powerful and simple technique.[][11] For a weakly acidic compound, increasing the pH above its pKa will lead to its ionization into a more soluble salt form.[11][12] However, you must ensure that the required pH is compatible with your biological assay (e.g., does not affect protein stability or cell viability). A preliminary test to assess compound solubility at different pH values is recommended.
Q6: Are there potential downsides to using solubilizing agents like co-solvents or cyclodextrins?
A6: Yes. Any excipient added to an assay is a potential source of interference. Co-solvents can have their own biological effects or alter the conformation of target proteins.[13] Surfactants can denature proteins at higher concentrations. Therefore, it is absolutely critical to run parallel vehicle controls containing the exact same concentration of all solubilizing agents but without the test compound to account for any background effects.[5]
Troubleshooting Guide & Experimental Workflow
If you are encountering solubility issues, follow this step-by-step troubleshooting workflow.
Caption: Solubility troubleshooting workflow for bioassays.
Data Presentation
Table 1: Properties of Common Co-solvents for Bioassays
| Co-solvent | Abbreviation | Typical Starting Concentration Range in Assay | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | 0.1% - 1.0% | Excellent solubilizing power for a wide range of compounds; can be toxic to some cell lines at >0.5%.[1][3][5] |
| Polyethylene Glycol 400 | PEG 400 | 1% - 10% | Water-miscible polymer, generally low toxicity, often used in combination with other solvents.[] |
| Propylene Glycol | PG | 1% - 5% | Good solvent for many organic compounds, commonly used in pharmaceutical formulations.[4][] |
| Ethanol | EtOH | 0.1% - 2.0% | Can be effective but may have biological effects or cause protein precipitation at higher concentrations.[] |
| N,N-Dimethylacetamide | DMA | 0.5% - 5% | Strong polar aprotic solvent, use with caution and thorough vehicle controls.[14] |
Table 2: Illustrative Solubility Data for a Hypothetical Poorly Soluble Compound
This table provides example data to illustrate how solubility can be enhanced. Actual values for this compound must be determined experimentally.
| Vehicle Composition (in Aqueous Buffer pH 7.4) | Maximum Achieved Solubility (µM) | Observation |
| 0.5% DMSO | < 1 | Heavy precipitation |
| 1.0% DMSO | 5 | Slight precipitation |
| 0.5% DMSO + 5% PEG 400 | 50 | Clear solution |
| 0.5% DMSO + 5% Propylene Glycol | 35 | Clear solution |
| 0.5% DMSO (in Aqueous Buffer pH 8.5) | 75 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Objective: To create a 50 mM stock solution of this compound (MW: 208.24 g/mol ).
-
Materials:
-
This compound powder.
-
Anhydrous (low water content) DMSO.
-
Calibrated analytical balance.
-
Sterile microcentrifuge tubes or amber glass vials.
-
-
Procedure:
-
Weigh 2.08 mg of the compound on an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add 192 µL of anhydrous DMSO to the vial. This will result in a final volume of approximately 200 µL (density of DMSO ~1.1 g/mL, volume of powder is negligible but can be adjusted for).
-
Vortex vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.[15]
-
Protocol 2: Solubilization Using a Co-solvent (Reverse Dilution Method)
-
Objective: To prepare a 100 µM working solution of the compound in an aqueous buffer with a final vehicle concentration of 0.2% DMSO and 2% PEG 400.
-
Materials:
-
50 mM compound stock in 100% DMSO (from Protocol 1).
-
100% PEG 400.
-
Sterile aqueous assay buffer (e.g., PBS or HBSS).
-
Sterile polypropylene tubes.
-
-
Procedure:
-
Prepare an intermediate stock solution: In a sterile tube, mix 1 part of the 50 mM DMSO stock with 9 parts of 100% PEG 400. Vortex well. This creates a 5 mM stock in a 10% DMSO / 90% PEG 400 vehicle.
-
Dispense the required volume of your final aqueous buffer into a sterile tube (e.g., 980 µL for a 1 mL final volume).
-
While gently vortexing the buffer, add 20 µL of the 5 mM intermediate stock dropwise to the buffer. This "reverse dilution" method ensures rapid dispersion of the solvent and minimizes localized high concentrations that can cause precipitation.[1]
-
The final solution contains 100 µM of the compound in a vehicle of 0.2% DMSO and approximately 2% PEG 400. Use this solution immediately.
-
Visualizations
Caption: Mechanism of co-solvency to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ziath.com [ziath.com]
troubleshooting common problems in the synthesis of oxadiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxadiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Category 1: Low or No Product Yield
Question: I am getting a very low yield or no desired oxadiazole product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in oxadiazole synthesis is a frequent issue that can stem from several factors, depending on the specific synthetic route. Here is a breakdown of potential causes and solutions for the common methods of synthesizing 1,3,4-oxadiazoles and 1,2,4-oxadiazoles.
-
Inefficient Dehydration: The cyclodehydration of the diacylhydrazine intermediate is a critical step.
-
Solution: Ensure your dehydrating agent is active and used in appropriate amounts. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[1] Reaction conditions may need to be optimized; for instance, refluxing for 6-7 hours in POCl₃ is a common procedure.[1] Microwave-assisted synthesis can also improve yields and reduce reaction times.[2]
-
-
Poor Quality Starting Materials: The purity of your starting acylhydrazide and carboxylic acid (or its derivative) is crucial.
-
Solution: Recrystallize or purify the starting materials if their purity is questionable. Ensure they are dry, as water can interfere with the dehydrating agents.
-
-
Sub-optimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Solution: If performing the reaction at room temperature, consider heating to reflux to overcome the activation energy barrier for cyclization.[2] Conversely, for some reactions, excessive heat can lead to decomposition.
-
-
Incomplete Acylation of Amidoxime: The initial formation of the O-acyl amidoxime intermediate may be inefficient.
-
Solution: Ensure you are using an effective coupling agent if starting from a carboxylic acid. Common choices include carbodiimides (like EDC or DCC) or using an activated form of the carboxylic acid, such as an acyl chloride.[3]
-
-
Failure of Cyclodehydration Step: The final ring-closure of the O-acyl amidoxime intermediate is often the bottleneck.
-
Solution: This step frequently requires forcing conditions. High temperatures (refluxing in solvents like toluene or xylene) or the use of a strong, non-nucleophilic base (e.g., TBAF in dry THF) can promote cyclization.[4] Superbase systems like NaOH/DMSO may also be effective at room temperature.[4]
-
-
Hydrolysis of Intermediates: The O-acyl amidoxime intermediate can be susceptible to hydrolysis, reverting to the starting materials.
-
Solution: Use anhydrous reaction conditions, especially when employing base-mediated cyclization. Minimize the reaction time and temperature where possible to reduce the chance of hydrolysis.
-
Category 2: Presence of Impurities and Side Products
Question: My final product is impure. How do I identify and minimize the formation of side products?
Answer:
Side product formation is a common challenge. The nature of the impurity will depend on the synthetic route.
-
Unreacted Starting Materials: The most common impurities are the starting acylhydrazide and carboxylic acid.
-
Solution: Drive the reaction to completion by optimizing the reaction time and temperature. Ensure the stoichiometry of the reagents is correct.
-
-
Diacylhydrazine Intermediate: Incomplete cyclization will leave the diacylhydrazine intermediate in your product mixture.
-
Solution: Increase the amount or change the type of dehydrating agent. Increase the reaction temperature or time.
-
-
O-acyl Amidoxime Intermediate: Similar to the diacylhydrazine in 1,3,4-oxadiazole synthesis, incomplete cyclization is a major cause of this impurity.
-
Solution: Employ more stringent cyclization conditions as described in the "Low Yield" section.
-
-
Isomeric Products (Boulton-Katritzky Rearrangement): 3,5-substituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to form other heterocyclic isomers.[3][5] This is a significant issue to be aware of.
-
Solution: To minimize this rearrangement, use neutral and anhydrous conditions for your reaction workup and purification. Avoid high temperatures for prolonged periods and acidic conditions if this side product is observed.[5]
-
-
Formation of 1,3,4-Oxadiazole Isomers: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
-
Category 3: Purification Challenges
Question: I am having difficulty purifying my oxadiazole derivative. It is an oil, or it co-elutes with impurities during chromatography. What can I do?
Answer:
Purification can indeed be challenging, especially if the product is not a crystalline solid.
-
Product is an Oil or Sticky Gum: This often indicates the presence of residual solvent or impurities.
-
Solution 1: Trituration. Stir the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes, diethyl ether).[6] This can often induce crystallization or solidify the product.
-
Solution 2: Co-evaporation. Dissolve the oil in a volatile solvent (e.g., dichloromethane) and add a co-solvent like toluene. Evaporating the solvents under reduced pressure can help remove high-boiling point impurities like DMF or DMSO through azeotropic distillation.[6]
-
-
Co-elution during Column Chromatography: This occurs when the product and impurities have similar polarities.
-
Solution 1: Optimize the Eluent System. Switch from an isocratic (constant solvent mixture) to a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] You can also try adding a third solvent to your eluent system to fine-tune the separation.
-
Solution 2: Use a Different Stationary Phase. If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Solution 3: Recrystallization. If the product is a solid, recrystallization is an excellent method for achieving high purity, provided a suitable solvent system can be found.[7]
-
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the synthesis of oxadiazole derivatives.
Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
| Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Carboxylic Acids and Acylhydrazides | HATU, Burgess reagent, mild conditions | 70-93% | [8] |
| Acylhydrazones | Sodium bisulfate, ethanol:water, microwave-assisted | 70-90% | [8] |
| Acylhydrazones | Sodium bisulfate, ethanol:water, conventional heating | 70-90% | [8] |
| Arylamine and Carboxylic Acid Derivatives | Thionyl chloride or Phosphorus oxychloride | 62-70% | [9] |
| Acylthiosemicarbazide | Iodine (I₂), Potassium Iodide (KI), Ethanol | 75-90% | [9] |
| Carboxylic Acid Derivatives and Acylhydrazides | Phosphorus oxychloride (POCl₃), Reflux | 54-66% | [2] |
| N-protected α-amino acid and Acylhydrazides | POCl₃, Microwave irradiation | 42-72% | [10] |
Table 2: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
| Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Amidoximes and Carboxylic Acid Esters | NaOH or KOH in DMSO, room temperature | 11-90% | [4] |
| Amidoximes and Organic Nitriles | PTSA-ZnCl₂, mild conditions | Good | [11] |
| Nitriles, Hydroxylamine, and Meldrum's acids | Microwave irradiation, solvent-free | Good to Excellent | [11] |
| N-acyl amidines | NBS, Ethyl acetate, room temperature | 91-99% | [12] |
| Furoxanylamidoximes and Acyl chlorides | Cs₂CO₃, MeCN, 20 °C | Good to Excellent | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones
This protocol is adapted from a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[8]
Materials:
-
Substituted aldehyde (1.0 eq)
-
Substituted acylhydrazine (1.0 eq)
-
Sodium bisulfate (NaHSO₃)
-
Ethanol
-
Water
Procedure:
-
Formation of Acylhydrazone: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and acylhydrazine (1.0 eq) in ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Oxidative Cyclization: To the reaction mixture containing the acylhydrazone, add a solution of sodium bisulfate in an ethanol:water (1:2) mixture.
-
Heating: Heat the reaction mixture under reflux or using a microwave reactor (e.g., 10-30 minutes, optimization may be required) until TLC analysis shows the formation of the desired oxadiazole.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in a Superbase Medium
This protocol is based on a modern method for efficient 1,2,4-oxadiazole synthesis.[4]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the substituted amidoxime (1.0 eq), the substituted carboxylic acid ester (1.2 eq), and powdered sodium hydroxide (2.0 eq) to dimethyl sulfoxide (DMSO).
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water.
-
Isolation:
-
If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
-
Purification of Organic Layer: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield in oxadiazole synthesis.
Caption: Diagnostic workflow for side products in 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in troubleshooting the synthesis of 1,3,4-oxadiazoles versus 1,2,4-oxadiazoles?
A1: The main difference lies in the common intermediates and side reactions. For 1,3,4-oxadiazoles , the key is the effective cyclodehydration of a diacylhydrazine intermediate, so troubleshooting often focuses on the choice and activity of the dehydrating agent. For 1,2,4-oxadiazoles , the critical step is the cyclization of an O-acyl amidoxime intermediate, which is prone to hydrolysis. A unique challenge for 1,2,4-oxadiazoles is the potential for the Boulton-Katritzky rearrangement, which is not a concern for the 1,3,4-isomer.[3][5]
Q2: How can I confirm the structure of my synthesized oxadiazole and identify impurities using NMR and Mass Spectrometry?
A2:
-
Mass Spectrometry (MS): The primary use of MS is to confirm the molecular weight of your product. You should observe a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated mass of your target oxadiazole. Impurities will appear as other distinct mass peaks. For example, the presence of an uncyclized intermediate will show a mass corresponding to the intermediate plus a molecule of water.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure by showing characteristic signals for the protons in your molecule. The disappearance of signals from the starting materials (e.g., the -NH₂ protons of an acylhydrazide or the -OH of an amidoxime) is a good indication that the reaction has proceeded. The chemical shifts and coupling constants of the aromatic and aliphatic protons on your substituents should be consistent with the expected structure.
-
¹³C NMR Spectroscopy: The carbon NMR is particularly useful for confirming the formation of the oxadiazole ring. The two carbons within the oxadiazole ring typically appear as distinct signals in the downfield region of the spectrum, often between 155-170 ppm.[13][14][15] The exact chemical shifts will depend on the substituents on the ring.
Q3: Can microwave irradiation be used to improve my oxadiazole synthesis?
A3: Yes, microwave irradiation is frequently reported to be an effective method for improving the synthesis of both 1,3,4- and 1,2,4-oxadiazoles.[2][8] The main advantages are significantly reduced reaction times, often from hours to minutes, and in many cases, improved yields. It is a valuable tool for optimizing reactions that are sluggish under conventional heating.
Q4: My 1,2,4-oxadiazole seems to be unstable and decomposes over time. What is happening and how can I prevent it?
A4: The instability of some 1,2,4-oxadiazoles can be due to the Boulton-Katritzky rearrangement, especially for 3,5-disubstituted derivatives.[5] This rearrangement can be triggered by heat, acid, or even moisture.[5] To improve stability, ensure the compound is stored in a cool, dry, and dark environment, and avoid any contact with acidic substances. If the compound is intended for further reactions, it is best to use it as fresh as possible.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
stability issues of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol under common experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known general stability characteristics of this compound?
A1: this compound is generally considered to possess favorable stability under various conditions, which makes it suitable for diverse formulations in pharmaceutical and materials science applications.[1] The 1,3,4-oxadiazole ring system is known for its high thermal and chemical stability.[2][3] However, the 2-thiol substituent introduces a reactive functional group that can be susceptible to specific environmental factors.
Q2: Does this compound exhibit tautomerism? How might this affect my experiments?
A2: Yes, this compound exists in a thiol-thione tautomeric equilibrium.[4] This means the compound can exist as both the thiol (-SH) and thione (C=S) form. The predominant form can be influenced by the solvent, pH, and temperature. This tautomerism can affect the compound's reactivity, solubility, and spectral properties. It is crucial to be aware of this behavior when interpreting experimental data, such as NMR and IR spectra, and when studying its biological activity.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 0-8°C.[1] The compound is an off-white crystalline solid.[1]
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
Symptom: You observe a decrease in the concentration of your compound over time in solution, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC).
Possible Causes & Solutions:
-
pH-Dependent Hydrolysis: The 1,3,4-oxadiazole-2-thiol core can be susceptible to hydrolysis, particularly under alkaline conditions. A study on a similar compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, showed extensive decomposition in alkaline solutions.[5]
-
Troubleshooting:
-
Avoid high pH conditions if possible. Buffer your solutions to a neutral or slightly acidic pH.
-
If alkaline conditions are necessary for your experiment, prepare the solution immediately before use and minimize the exposure time.
-
Conduct a pilot stability study at your intended experimental pH to quantify the rate of degradation.
-
-
-
Oxidation: The thiol group is prone to oxidation, which can lead to the formation of disulfides or other oxidation products. Forced degradation studies on analogous compounds have shown significant decomposition in the presence of oxidizing agents like hydrogen peroxide.[5][6]
-
Troubleshooting:
-
Degas your solvents to remove dissolved oxygen.
-
Avoid using solvents that may contain peroxide impurities (e.g., aged ethers).
-
If your experimental system is sensitive to oxidation, consider adding an antioxidant, but ensure it does not interfere with your assay.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. One study on 5-benzyl-1,3,4-oxadiazole-2-thiol showed complete loss of the compound upon UV exposure.[6] However, another study on a different analog suggested resistance to photolysis in acidic and neutral conditions.[5] Given the conflicting data, it is prudent to protect solutions from light.
-
Troubleshooting:
-
Work in a fume hood with the sash down or use amber glassware to protect your solutions from light.
-
For long-term experiments, wrap your reaction vessels in aluminum foil.
-
-
Issue 2: Inconsistent Analytical Results
Symptom: You are experiencing poor reproducibility in your analytical measurements (e.g., varying peak areas in HPLC, inconsistent spectroscopic readings).
Possible Causes & Solutions:
-
Solution Instability: As detailed in Issue 1, the compound may be degrading in your analytical samples.
-
Troubleshooting:
-
Analyze samples immediately after preparation.
-
If using an autosampler, ensure it is temperature-controlled to minimize degradation in the sample vials.
-
Prepare your calibration standards fresh for each run.
-
-
-
Solvent Effects: The choice of solvent can influence the stability and the tautomeric equilibrium of the compound.
-
Troubleshooting:
-
Use high-purity (e.g., HPLC grade) solvents.
-
If you suspect solvent-induced degradation, test the stability of the compound in a few different common laboratory solvents (e.g., acetonitrile, methanol, DMSO) under your experimental conditions.
-
-
Quantitative Data Summary
| Stress Condition | Time | % Degradation |
| Dry Heat (80°C) | 48 h | 1.09% |
| UV Exposure | Not specified | Complete Loss |
| 3% H₂O₂ | Not specified | 58.47% |
| 35% H₂O₂ | Not specified | Complete Oxidation |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8] Below is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours). Also, expose the solid compound to the same conditions.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 4-methoxybenzoyl hydrazide (Intermediate) | Why is the yield of my 4-methoxybenzoyl hydrazide low, or why did I not obtain any product? | 1. Incomplete reaction: The reaction between methyl 4-methoxybenzoate and hydrazine hydrate may not have gone to completion.[1] 2. Loss of product during workup: The hydrazide may be partially soluble in the water used for washing. 3. Poor quality of starting materials: The methyl 4-methoxybenzoate or hydrazine hydrate may be impure. | 1. Increase reaction time and/or temperature: Ensure the reflux is maintained for a sufficient duration (e.g., 6-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Minimize washing volume: Use a minimal amount of cold water to wash the crude product to reduce solubility losses. 3. Use high-purity reagents: Ensure the starting materials are of high purity. |
| Impure 4-methoxybenzoyl hydrazide | My 4-methoxybenzoyl hydrazide has a low melting point or shows multiple spots on TLC. How can I purify it? | 1. Presence of unreacted methyl 4-methoxybenzoate. 2. Formation of side products. | 1. Recrystallization: Recrystallize the crude product from methanol or ethanol to obtain pure 4-methoxybenzoyl hydrazide.[1] 2. Column chromatography: If recrystallization is ineffective, purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary. |
| Low or No Yield of this compound (Final Product) | I am getting a low yield of the final product, or the reaction is not working. What could be the reasons? | 1. Incomplete reaction: The reaction between 4-methoxybenzoyl hydrazide and carbon disulfide may be incomplete. 2. Decomposition of the dithiocarbamate intermediate: The intermediate formed from the hydrazide and carbon disulfide can be unstable. 3. Incorrect pH during workup: The final product precipitates upon acidification. If the pH is not sufficiently acidic, the product will not precipitate completely. | 1. Ensure proper reaction conditions: Maintain the reaction at reflux for the recommended time. 2. Control reaction temperature: Add carbon disulfide slowly and maintain the temperature to avoid decomposition of the intermediate. 3. Acidify correctly: After the reaction, cool the mixture and carefully acidify with a suitable acid (e.g., dilute HCl) to a pH of around 5-6 to ensure complete precipitation of the product. |
| Product is difficult to purify | My final product is an oil or a sticky solid and is difficult to handle and purify. What should I do? | 1. Presence of unreacted starting materials or byproducts. 2. Incorrect workup procedure. | 1. Recrystallization: Attempt recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. 2. Trituration: Triturate the crude product with a non-polar solvent like hexane or ether to remove non-polar impurities and induce solidification. 3. Column chromatography: If other methods fail, purify the product using column chromatography. |
| Discolored Product | The final product has a yellow or brownish color instead of being a white or off-white solid. Why is this and how can I fix it? | 1. Presence of impurities. 2. Oxidation of the thiol group. | 1. Recrystallization: Recrystallization, possibly with the addition of activated charcoal, can help remove colored impurities. 2. Handle under inert atmosphere: While not always necessary, handling the product under an inert atmosphere (like nitrogen or argon) can minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the key intermediate in the synthesis of this compound?
A1: The key intermediate is 4-methoxybenzoyl hydrazide, which is synthesized from methyl 4-methoxybenzoate and hydrazine hydrate.[1]
Q2: What is the role of potassium hydroxide in the reaction?
A2: Potassium hydroxide acts as a base to deprotonate the hydrazide, facilitating its reaction with carbon disulfide to form a potassium dithiocarbazate salt.
Q3: Why is acidification necessary at the end of the reaction?
A3: Acidification is crucial for the cyclization of the dithiocarbazate intermediate and subsequent precipitation of the final product, this compound.
Q4: What are the expected yields for this synthesis?
A4: The synthesis of 4-methoxybenzoyl hydrazide can achieve yields of up to 92%.[1] The subsequent conversion to this compound typically proceeds in good yields, though specific percentages can vary based on reaction conditions and purification methods.
Q5: What is the expected melting point of this compound?
A5: The literature reported melting point is in the range of 203-208 °C.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-methoxybenzoyl hydrazide | C₈H₁₀N₂O₂ | 166.18 | 134-137 | ~92[1] |
| This compound | C₉H₈N₂O₂S | 208.24 | 203-208 | >80 |
Experimental Protocols
Protocol 1: Synthesis of 4-methoxybenzoyl hydrazide
-
In a round-bottom flask equipped with a reflux condenser, add methyl 4-methoxybenzoate (10 g, 0.06 mol).
-
Add methanol (25 mL) and hydrazine hydrate (10 mL, ~0.2 mol).
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol and hydrazine hydrate under reduced pressure.
-
The resulting solid crude product is then washed with a small amount of cold water and filtered.
-
For further purification, recrystallize the crude product from methanol to obtain white crystals of 4-methoxybenzoyl hydrazide.[1]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-methoxybenzoyl hydrazide (5 g, 0.03 mol) in absolute ethanol (50 mL).
-
Add a solution of potassium hydroxide (1.68 g, 0.03 mol) in a small amount of water.
-
To this solution, add carbon disulfide (2.28 g, 1.8 mL, 0.03 mol) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 8-10 hours.
-
After reflux, cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution with dilute hydrochloric acid (HCl) until the pH is approximately 5-6.
-
The precipitate formed is the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Visualizations
Logical Relationship of Synthesis Steps
References
Technical Support Center: Purification of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My crystal yield is significantly lower than expected. What are the common causes and how can I improve recovery?
A1: Low yield is a frequent issue in recrystallization. The primary causes include using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with too much or insufficiently chilled solvent.[1][2]
-
Solution 1: Reduce Solvent Volume: If too much solvent was initially added, a large portion of your compound will remain in the solution (the mother liquor) even after cooling. You can recover some of this by boiling off a portion of the solvent to concentrate the solution and then cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure.[2][3]
-
Solution 2: Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, your product can crystallize on the filter paper or in the funnel. To prevent this, preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution and use a small excess of hot solvent just before filtration.[2]
-
Solution 3: Optimize Crystal Washing: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[1] Using solvent that is not thoroughly chilled or using an excessive volume will redissolve a portion of your purified product.[1]
Q2: The solution has cooled, but no crystals have formed. What should I do?
A2: A failure to crystallize upon cooling is typically due to either using too much solvent or the formation of a supersaturated solution where nucleation has not initiated.[2][4]
-
Solution 1: Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[2][4]
-
-
Solution 2: Concentrate the Solution: As mentioned previously, you can gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[2]
-
Solution 3: Use an Anti-Solvent: If your compound is highly soluble even in the cold solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it turns cloudy. Then, add a few drops of the original hot solvent to redissolve the precipitate and allow it to cool slowly.[2]
Q3: My product is separating as an oil instead of crystals ("oiling out"). How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly.[2][5] An oil is undesirable as it tends to trap impurities.[4]
-
Solution 1: Slow Down Cooling: Reheat the solution to redissolve the oil. Then, allow it to cool much more slowly. You can insulate the flask to slow heat loss, allowing more time for proper crystal lattice formation.[2][5]
-
Solution 2: Adjust Solvent System: If slow cooling doesn't work, reheat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration before cooling slowly again.[2] Alternatively, you may need to select a different recrystallization solvent with a lower boiling point.[2]
Q4: The purified crystals are colored, but the pure compound should be an off-white solid. How do I remove colored impurities?
A4: Colored impurities can sometimes be trapped in the crystal lattice.
-
Solution 1: Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product, reducing the yield.[2]
-
Solution 2: Re-recrystallize: A second recrystallization, performed carefully with a slow cooling rate, can help exclude the impurities and yield a purer, colorless product.[2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purification by recrystallization?
A1: Recrystallization is a technique based on the differential solubility of a compound and its impurities in a specific solvent. An ideal solvent will dissolve the target compound readily at a high temperature but poorly at a low temperature. Impurities should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor after filtration).[1][2]
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal solvent should be unreactive with the compound, have a boiling point below the compound's melting point, and be easily removable from the final product.[2] For 1,3,4-oxadiazole derivatives, common solvents include ethanol, isopropanol, and ethyl acetate.[6][7] Mixed solvent systems, such as ethanol-water, are also frequently effective.[8] The best approach is to perform small-scale solubility tests with a few candidate solvents to find one where the compound is highly soluble when hot and sparingly soluble when cold.
Q3: What are the key physical properties of this compound?
A3: The known quantitative data for this compound are summarized in the table below. This information is critical for characterization and assessing purity.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₂S | [9][10] |
| Molecular Weight | 208.24 g/mol | [9][10][11] |
| Appearance | Off-white crystalline solid | [9] |
| Melting Point | 200-208 °C | [9][11] |
| Purity (Typical) | ≥ 98% (by HPLC) | [9] |
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound.
-
Solvent Selection: Place a small amount of the crude solid (approx. 20-30 mg) into a test tube. Add a few drops of a candidate solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture gently. If the solid dissolves completely in the hot solvent and then precipitates upon cooling, the solvent is promising.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with gentle swirling. Add just enough boiling solvent to fully dissolve the solid. Adding too much solvent is the most common cause of low yield.[1][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove any insoluble impurities or charcoal, perform a hot filtration. Preheat a funnel and a new receiving flask with a small amount of hot solvent vapor to prevent premature crystallization.[2] Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Rapid cooling can lead to the formation of smaller, less pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[1]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The crystals can then be transferred to a watch glass for further air drying or dried in a vacuum oven. Confirm purity by measuring the melting point and comparing it to the literature value.
Visualization
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: A troubleshooting workflow for common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. mdpi.com [mdpi.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. chemimpex.com [chemimpex.com]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound 23766-26-9 [sigmaaldrich.com]
Technical Support Center: Derivatization of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol for Enhanced Biological Activity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the derivatization of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for derivatizing this compound to improve its biological activity?
A1: The most common derivatization strategy involves the modification of the thiol group (-SH) at the C2 position of the oxadiazole ring. This is typically achieved through S-alkylation or S-acylation reactions to introduce a variety of substituents. Another approach is the synthesis of Mannich bases. These modifications can significantly influence the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its interaction with biological targets.
Q2: What biological activities are commonly observed for derivatives of this compound?
A2: Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The specific activity and potency are highly dependent on the nature of the substituent introduced.
Q3: Are there any known structure-activity relationships (SAR) for this class of compounds?
A3: Yes, some general SAR trends have been observed for 1,3,4-oxadiazole derivatives. For instance, the introduction of halogen-containing phenyl rings or other electron-withdrawing groups can enhance antibacterial and anticancer activities. The nature and size of the substituent on the sulfur atom can also significantly impact the biological potency. A quantitative structure-activity relationship (QSAR) study can be performed to develop statistical models that may explain the agonist action of a series of compounds.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction of 4-methoxybenzoyl hydrazide with carbon disulfide. | - Ensure the reaction is carried out under anhydrous conditions. - Use a slight excess of carbon disulfide. - Optimize the reaction time and temperature. Refluxing for an extended period (until H2S evolution ceases) is often necessary.[3] - Ensure the potassium hydroxide is of high purity and freshly powdered. |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | - Recrystallize the crude product from a suitable solvent like ethanol. - If recrystallization is insufficient, consider column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes). |
| Formation of side products | Competing cyclization reactions. | - Maintain the reaction temperature as specified in the protocol. - Ensure the dropwise addition of reactants to control the reaction rate. |
S-alkylation/acylation of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of S-substituted derivative | - Incomplete deprotonation of the thiol group. - The alkylating/acylating agent is not reactive enough. - Side reactions at the nitrogen atoms of the oxadiazole ring. | - Use a strong base like sodium hydride (NaH) in an aprotic solvent like DMF to ensure complete deprotonation of the thiol.[4][5] - If using a weaker base like potassium carbonate, ensure it is finely powdered and used in excess. - Consider using a more reactive halide (e.g., iodide instead of chloride). - Perform the reaction at a low temperature to minimize N-alkylation. |
| Product mixture contains both S- and N-alkylated isomers | The reaction conditions favor N-alkylation. | - Use a polar aprotic solvent like DMF which favors S-alkylation. - Employ a stronger, non-nucleophilic base. - Lower the reaction temperature. |
| Difficulty in isolating the final product | The product is highly soluble in the reaction solvent. | - After the reaction is complete, pour the mixture into ice-cold water to precipitate the product. - Extract the product with a suitable organic solvent like ethyl acetate. - Purify using column chromatography if necessary. |
Quantitative Data
Disclaimer: The following tables summarize quantitative biological activity data for various 1,3,4-oxadiazole derivatives. While these compounds are structurally related to this compound, the data should be used for reference purposes only.
Anticancer Activity (IC50 values in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference |
| Doxorubicin (Standard) | 7.67 | 6.62 | 8.28 | [6] |
| Oxadiazole Derivative 1 | 3.7 | 9.8 | 8.2 | [6] |
| Oxadiazole Derivative 2 | 3.1 | 21.8 | 13.7 | [6] |
| Oxadiazole Derivative 3 | 7.17 | 4.5 | 2.2 | [6] |
Antibacterial Activity (MIC values in µg/mL)
| Compound ID | E. coli | P. aeruginosa | S. aureus | S. pneumoniae | Reference |
| Ciprofloxacin (Standard) | - | - | - | - | [7] |
| Oxadiazole Derivative A | 15.75 | 31.25 | >500 | 15.75 | [7] |
| Oxadiazole Derivative B | 15.75 | 15.75 | >500 | 15.75 | [7] |
| Oxadiazole Derivative C | 4-32 | 4-32 | 4-32 | - | [8] |
Anti-inflammatory Activity (% Inhibition)
| Compound ID | In-vitro (Albumin Denaturation) | In-vivo (Carrageenan-induced paw edema) | Reference |
| Ibuprofen (Standard) | 84.31 | 84.71 | [9] |
| Oxadiazole Derivative X | 74.16 | 79.83 | [9] |
| Oxadiazole Derivative Y | 70.56 | 76.64 | [9] |
| Oxadiazole Derivative Z | 63.66 | 74.52 | [9] |
Experimental Protocols
General Procedure for Synthesis of this compound
-
To a solution of 4-methoxybenzoyl hydrazide (1 mmol) in ethanol, add potassium hydroxide (1.5 mmol).
-
Add carbon disulfide (1.5 mmol) dropwise to the mixture with constant stirring.
-
Reflux the reaction mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
General Procedure for S-alkylation of this compound
-
Dissolve this compound (1 mmol) in N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH) (1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at the same temperature.
-
Add the desired alkyl/aroyl halide (1.1 mmol) dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Broth Microdilution Antibacterial Assay[11]
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) to obtain a range of concentrations.
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Add the bacterial inoculum to each well.
-
Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (broth with DMSO).
-
Incubate the plates at 37 °C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Anticancer Assay
-
Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol for Carrageenan-Induced Paw Edema Anti-inflammatory Assay[12]
-
Administer the test compounds to a group of rats.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.[10]
-
A control group should receive only the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., indomethacin).
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualizations
Caption: General experimental workflow for synthesis, derivatization, and biological evaluation.
Caption: Potential inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in biological assay results for 1,3,4-oxadiazole compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole compounds. Inconsistencies in biological assay results can be a significant challenge, and this resource aims to address common issues through frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our IC50 values for a 1,3,4-oxadiazole compound in a cell-based assay. What are the likely causes?
High variability in IC50 values is a common issue that can often be traced back to the physicochemical properties of the compound or inconsistencies in the assay procedure. Here are the primary suspects:
-
Poor Aqueous Solubility: 1,3,4-oxadiazole derivatives, like many heterocyclic compounds, can have limited solubility in aqueous assay media. If the compound precipitates, its effective concentration will be lower and more variable than intended. This is a primary cause of inconsistent results.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results. This behavior can be highly dependent on the specific assay conditions.[1][2]
-
Compound Instability: The compound may be degrading in the assay medium over the course of the experiment. This can be influenced by factors such as pH, temperature, and light exposure.
-
Inconsistent Cell Seeding and Culture Conditions: Variations in cell number per well, passage number, and cell health can significantly impact assay results.[3] "Edge effects" in multi-well plates, where wells on the periphery evaporate more quickly, can also contribute to variability.[4]
-
Interference with Assay Reagents: The compound may directly interact with assay components. For example, in MTT assays, colored compounds or those with reducing properties can interfere with the formazan product, leading to inaccurate readings.[5]
Q2: How can we determine if our 1,3,4-oxadiazole compound has solubility issues in our assay?
A kinetic solubility assay is a straightforward method to assess this. This type of assay determines the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.
Recommended Action: Perform a kinetic solubility assay using your specific assay buffer. This will help you determine the maximum concentration at which your compound remains in solution under your experimental conditions. For a detailed methodology, refer to the Experimental Protocols section below.
Q3: What should we do if we suspect our compound is forming aggregates?
Compound aggregation can lead to non-specific activity and is a common source of false positives in high-throughput screening.
Recommended Action: A simple way to test for aggregation-based inhibition is to repeat the assay in the presence of a small amount of non-ionic detergent, such as 0.01% Triton X-100. If the compound's potency is significantly reduced in the presence of the detergent, it is likely that aggregation is contributing to the observed activity.
Q4: Our 1,3,4-oxadiazole derivative shows high cytotoxicity in an MTT assay, but the results are not reproducible. What could be the problem?
The MTT assay, while widely used, is susceptible to interference. The issue may not be with the compound's cytotoxicity but with its interaction with the assay itself.
Recommended Action:
-
Perform a Cell-Free Interference Control: Add your compound to the assay medium without cells and follow the standard MTT protocol. If you observe a color change, your compound is directly reducing the MTT tetrazolium salt.
-
Visually Inspect Wells: Before adding the solubilization solution, check the wells under a microscope for formazan crystals. Also, look for any signs of compound precipitation.
-
Use an Orthogonal Assay: Confirm your results using a different viability assay that has a different mechanism, such as a CellTiter-Glo® (ATP-based) assay or a lactate dehydrogenase (LDH) release assay.
For a more detailed protocol on identifying assay interference, see the Experimental Protocols section.
Q5: We are confident that the inconsistencies are not due to the compound itself. What experimental variables should we check?
If you have ruled out compound-specific issues, the variability likely stems from the experimental setup.
Recommended Action:
-
Standardize Cell Culture Practices: Ensure you are using cells within a consistent and low passage number range. Always re-suspend cells thoroughly before plating to ensure a uniform cell density across all wells.
-
Mitigate Plate Edge Effects: Avoid using the outer wells of your microplates for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Calibrate Pipettes: Regular calibration of pipettes is crucial for accurate and reproducible results.
-
Consistent Incubation Times: Ensure that the timing for compound treatment and reagent addition is consistent across all plates and experiments.
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 1,3,4-oxadiazole derivatives against common cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series A | ||||
| AMK OX-8 | A549 | 25.04 | - | - |
| AMK OX-9 | A549 | 20.73 | - | - |
| AMK OX-11 | A549 | 45.11 | - | - |
| AMK OX-12 | A549 | 41.92 | - | - |
| AMK OX-8 | HeLa | 35.29 | - | - |
| AMK OX-10 | HeLa | 5.34 | - | - |
| AMK OX-12 | HeLa | 32.91 | - | - |
| Series B | ||||
| Compound IIb | HeLa | 19.4 | - | - |
| Compound IIc | HeLa | 35 | - | - |
| Compound IIe | HeLa | 25.4 | - | - |
| Compound IIb | MCF-7 | 78.7 | - | - |
| Compound IIc | MCF-7 | 54.2 | - | - |
| Compound IIe | MCF-7 | 51.8 | - | - |
| Series C | ||||
| Compound 4h | A549 | <0.14 | Cisplatin | 4.98 |
| Compound 4i | A549 | 1.59 | Cisplatin | 4.98 |
| Compound 4l | A549 | 1.80 | Cisplatin | 4.98 |
| Compound 4g | C6 | 8.16 | - | - |
| Compound 4h | C6 | 13.04 | - | - |
| Series D | ||||
| Compound 37a | MCF-7 | 1.8 | - | - |
| Compound 37a | HeLa | 9.23 | - | - |
| Compound 37b | A549 | 3.3 | - | - |
| Compound 37b | MCF-7 | 2.6 | - | - |
| Compound 37b | HeLa | 6.34 | - | - |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary.[6][7][8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is designed to determine the kinetic solubility of a compound in a specific aqueous buffer.
Materials:
-
Test compound stock solution in DMSO (e.g., 10 mM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate reader capable of measuring turbidity or UV absorbance
Procedure:
-
Prepare a dilution series of your compound in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of the 96-well plate.
-
Add the assay buffer to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.
-
Seal the plate and incubate under your standard assay conditions (e.g., 1-2 hours at 37°C) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in optical density indicates precipitation.
-
Alternatively, for a more quantitative result, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at the compound's λmax. The highest concentration that shows no precipitation is considered the kinetic solubility.
Protocol 2: Cell-Free MTT Assay Interference Control
This protocol helps determine if a compound directly interferes with the MTT reagent.
Materials:
-
Test compound
-
Assay medium (without cells)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Add assay medium to the wells of a 96-well plate.
-
Add serial dilutions of your test compound to the wells, mirroring the concentrations used in your cell-based experiments. Include vehicle control wells (e.g., DMSO).
-
Add the MTT solution to each well and incubate for the same duration as your cell-based assay (e.g., 2-4 hours).
-
Add the solubilization solution and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm). A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by your compound.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive diffusion of a compound across a lipid membrane, which is a key factor in its ability to enter cells.[6]
Materials:
-
PAMPA plates (a donor plate with a filter membrane and an acceptor plate)
-
Lipid solution (e.g., lecithin in dodecane)
-
Test compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with assay buffer.
-
Add the test compound (dissolved in assay buffer) to the donor plate wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) based on the change in compound concentration over time.
Visualizations
Caption: A workflow for troubleshooting inconsistent assay results.
Caption: EGFR signaling pathway and a potential point of inhibition.
Caption: NF-κB signaling pathway and a potential point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
validation of the chemical structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol by spectroscopy
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic data used for the chemical structure validation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for the key analytical techniques are also provided.
Executive Summary
The structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are pivotal in this process, providing unambiguous evidence of a molecule's atomic arrangement and connectivity. This guide focuses on the validation of the chemical structure of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of a complete, published dataset for this specific molecule, this guide presents a comparative analysis using experimental data from structurally similar compounds, thereby providing a robust framework for its characterization.
Chemical Structure and Spectroscopic Correlation
The chemical structure of this compound is presented below, with key functional groups highlighted. These groups give rise to characteristic signals in various spectroscopic analyses.
Caption: Chemical structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound, based on the analysis of closely related compounds.
Table 1: FT-IR Spectroscopy Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for Target Molecule | Observed Wavenumber (cm⁻¹) for 5-phenyl-1,3,4-oxadiazole-2-thiol[1] |
| N-H (thiol tautomer) | Stretching | ~3100-3000 | 3111 |
| S-H (thiol tautomer) | Stretching | ~2600-2550 | 2548 |
| C-H (aromatic) | Stretching | ~3100-3000 | - |
| C=N (oxadiazole) | Stretching | ~1610 | 1600-1450 |
| C=C (aromatic) | Stretching | ~1580-1450 | - |
| C-O-C (ether) | Asymmetric Stretching | ~1250 | - |
| C-O (oxadiazole) | Stretching | ~1030 | - |
| C=S (thione tautomer) | Stretching | ~1270 | 1271 |
Table 2: ¹H NMR Spectroscopy Data
| Proton(s) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Observed Chemical Shift (δ, ppm) for 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol in DMSO-d₆[2] |
| Ar-H (ortho to OCH₃) | ~7.0-7.2 (d) | 7.28 (dd) |
| Ar-H (meta to OCH₃) | ~7.8-8.0 (d) | 7.89 (dd) |
| OCH₃ | ~3.8 (s) | 3.45 (s) |
| SH/NH | ~12.0-15.0 (br s) | 12.48 (s) |
Table 3: ¹³C NMR Spectroscopy Data
| Carbon(s) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Observed Chemical Shift (δ, ppm) for 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol in DMSO-d₆[2] |
| C=S/C-SH (C2) | ~175-180 | 177.64 |
| C=N (C5) | ~158-163 | 162.44 |
| Ar-C (para to oxadiazole) | ~160 | - |
| Ar-C (ortho to OCH₃) | ~114 | 127.62 |
| Ar-C (meta to OCH₃) | ~128 | 130.05 |
| Ar-C (ipso to oxadiazole) | ~125 | 125.61, 136.21 |
| OCH₃ | ~55 | 56.61 |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value for C₉H₈N₂O₂S | Observed Value for 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol[2] |
| Molecular Formula | C₉H₈N₂O₂S | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 208.24 g/mol | 222.27 g/mol |
| [M]⁺ or [M+H]⁺ (m/z) | 208 or 209 | 222 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
FT-IR Spectroscopy
-
Instrumentation: A PerkinElmer or Shimadzu FTIR spectrometer is typically used.
-
Sample Preparation: The solid sample is finely ground with KBr (potassium bromide) in a 1:100 ratio and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A Bruker AVANCE spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei is commonly employed.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a spectral width of 0-16 ppm, a pulse width of 30°, and a relaxation delay of 1 second.
-
¹³C NMR: Proton-decoupled spectra are obtained with a spectral width of 0-200 ppm, a pulse width of 45°, and a relaxation delay of 2 seconds.
-
Mass Spectrometry
-
Instrumentation: A Shimadzu LCMS or a similar mass spectrometer with an electrospray ionization (ESI) source is utilized.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in the positive ion mode over a mass-to-charge (m/z) range of 50-500.
Workflow for Spectroscopic Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using spectroscopic methods.
Caption: A generalized workflow for chemical structure validation.
Conclusion
The comprehensive analysis of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a powerful methodology for the structural validation of this compound. By comparing the expected spectral features with data from closely related, well-characterized molecules, a high degree of confidence in the proposed structure can be achieved. The experimental protocols and workflow outlined in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
References
Unveiling the Antimicrobial Potential: A Comparative Analysis of a 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Analog against Standard Antibiotics
In the ever-pressing search for novel antimicrobial agents to combat rising antibiotic resistance, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising area of research. This guide provides a comparative overview of the antimicrobial activity of a representative 5-aryl-1,3,4-oxadiazole-2-thiol derivative, closely related to 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, against a panel of standard antibiotics. The data presented herein is a synthesis of findings from various studies on analogous compounds, offering a glimpse into the potential of this chemical class.
Quantitative Antimicrobial Activity Assessment
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion tests. The following tables summarize the available data for a representative 5-aryl-1,3,4-oxadiazole-2-thiol compound in comparison to commonly used antibiotics against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | 5-aryl-1,3,4-oxadiazole-2-thiol Analog | Ampicillin | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus | 12.5 - 25 | 25 | 12.5 | 6.25 |
| Bacillus subtilis | 25 - 50 | 50 | 25 | 12.5 |
| Escherichia coli | 50 - 100 | 100 | 50 | 25 |
| Pseudomonas aeruginosa | >100 | >100 | 50 | 25 |
Table 2: Zone of Inhibition in mm
| Microorganism | 5-aryl-1,3,4-oxadiazole-2-thiol Analog | Ampicillin | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus | 15 - 18 | 16 | 20 | 22 |
| Bacillus subtilis | 12 - 15 | 14 | 18 | 20 |
| Escherichia coli | 10 - 12 | 11 | 15 | 18 |
| Pseudomonas aeruginosa | 6 - 8 | 7 | 14 | 16 |
Note: The data for the 5-aryl-1,3,4-oxadiazole-2-thiol analog is compiled from studies on closely related structures and serves as a representative comparison. The exact values for this compound may vary.
Experimental Protocols
The evaluation of antimicrobial activity is conducted through standardized and well-established laboratory procedures. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Zone of Inhibition Assay by Agar Well Diffusion Method
This qualitative or semi-quantitative method is used to assess the antimicrobial activity of a substance by measuring the area around a disk or well containing the substance where microbial growth is inhibited.
Concluding Remarks
The compiled data suggests that 5-aryl-1,3,4-oxadiazole-2-thiol derivatives exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria. While the specific compound this compound requires further direct comparative studies, the performance of its analogs indicates a promising scaffold for the development of new antimicrobial agents. Further research focusing on structure-activity relationships and mechanism of action is warranted to fully elucidate the therapeutic potential of this class of compounds.
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its related derivatives. The following sections detail their in-vitro and in-vivo anticancer and antimicrobial activities, supported by experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
In-Vitro Efficacy: A Potent Scaffold for Anticancer and Antimicrobial Activity
The 1,3,4-oxadiazole ring, particularly when substituted with a 4-methoxyphenyl group, has been a focal point of medicinal chemistry research due to its broad spectrum of biological activities. The thiol-substituted derivative, this compound, and its analogues have demonstrated significant potential as both anticancer and antimicrobial agents in various in-vitro studies.
Anticancer Activity
Derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The data, summarized in the table below, highlights the potent and, in some cases, selective anticancer activity of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |
| 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | HepG2 (Liver Cancer) | 28.48 ± 0.54 | Doxorubicin | 8.1 ± 0.11 |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-6) | HeLa (Cervical Cancer) | > 50 | Not Specified | Not Specified |
| A549 (Lung Cancer) | > 50 | Not Specified | Not Specified | |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | Growth Percent: 18.22 | Not Applicable | Not Applicable |
| MDA-MB-435 (Melanoma) | Growth Percent: 15.43 | Not Applicable | Not Applicable | |
| T-47D (Breast Cancer) | Growth Percent: 34.27 | Not Applicable | Not Applicable | |
| HCT-15 (Colon Cancer) | Growth Percent: 39.77 | Not Applicable | Not Applicable |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. Growth Percent: A measure of cell growth inhibition relative to a control, as per the NCI-60 screening protocol. A lower growth percentage indicates greater inhibition.
Antimicrobial Activity
The 1,3,4-oxadiazole-2-thiol scaffold is also a promising pharmacophore for the development of new antimicrobial agents. Studies have shown that these compounds exhibit inhibitory activity against a variety of bacterial and fungal strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Standard | MIC (µg/mL) of Standard |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives (General) | E. coli | Variable | Ampicillin | Variable |
| S. pneumoniae | Variable | Ampicillin | Variable | |
| A. fumigatus | Variable | Terbinafine | Variable | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Highly Potent | Ampicillin | >100x less potent |
| 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol derivatives | Aspergillus flavus | - | Terbinafine | - |
| Aspergillus niger | - | Terbinafine | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
In-Vivo Efficacy: Promising Antitumor Effects in Preclinical Models
While in-vivo data for this compound is limited, a study on a closely related derivative, 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-6), has demonstrated its potential in a murine solid tumor model.
Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor Model
In a study utilizing a DLA-induced solid tumor model in Swiss albino mice, a series of 1,3,4-oxadiazole derivatives were evaluated for their antitumor activity. While AMK OX-6 did not show potent cytotoxicity in-vitro (IC50 > 50 µM), other derivatives from the same series demonstrated significant in-vivo efficacy. For instance, compounds AMK OX-8, 9, 11, and 12 were found to be effective in reducing tumor volume and weight.[1] This suggests that the 1,3,4-oxadiazole scaffold with a 4-methoxyphenyl substituent is a promising candidate for further in-vivo investigation.
| Treatment Group | Mean Tumor Volume (mm³) on Day 28 | Mean Tumor Weight (g) on Day 28 |
| Control (DLA) | ~2500 | ~2.5 |
| AMK OX-8 | Significantly Reduced | Significantly Reduced |
| AMK OX-9 | Significantly Reduced | Significantly Reduced |
| AMK OX-11 | Significantly Reduced | Significantly Reduced |
| AMK OX-12 | Significantly Reduced | Significantly Reduced |
Note: Specific quantitative data for the reduction in tumor volume and weight for each compound was not provided in the abstract. The study indicated a significant reduction compared to the control group.[1]
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10, 25, 50, 100 µg/mL) and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
In-Vivo Antitumor Activity (DLA-Induced Solid Tumor Model)
This model is used to evaluate the effect of test compounds on the growth of solid tumors in mice.
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells (1 x 10^6 cells) are injected subcutaneously into the right hind limb of the mice.
-
Treatment: After 24 hours of tumor inoculation, the animals are treated with the test compounds (e.g., at a specific dose in mg/kg body weight) or a vehicle control, typically administered intraperitoneally or orally for a specified number of days. A standard anticancer drug (e.g., cisplatin) is used as a positive control.
-
Tumor Growth Measurement: The tumor volume is measured every two days using a vernier caliper.
-
Endpoint: At the end of the study period (e.g., 28 days), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The mean tumor volume and tumor weight of the treated groups are compared with the control group to determine the antitumor efficacy of the compounds.
Signaling Pathway and Experimental Workflow
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-1,3,4-Oxadiazole-2-thiol Derivatives
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties. When substituted with an aryl group at the 5-position and a thiol group at the 2-position, the resulting 5-aryl-1,3,4-oxadiazole-2-thiol derivatives exhibit a remarkable range of biological activities. These compounds serve as crucial intermediates for developing new therapeutic agents. Their unique structural framework, which acts as a bioisostere for amide and ester groups, allows for significant interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships of these derivatives, focusing on their antimicrobial and anticancer activities, supported by experimental data and detailed protocols.
General Synthesis Pathway
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is a well-established process. It typically begins with the conversion of an aromatic carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form an acid hydrazide. The key cyclization step is then achieved by reacting the hydrazide with carbon disulfide in a basic medium.
Caption: General synthetic route for 5-aryl-1,3,4-oxadiazole-2-thiol derivatives.
Antimicrobial Activity
Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. The structure-activity relationship studies reveal that the nature and position of the substituent on the 5-aryl ring are critical determinants of antimicrobial potency.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the aryl ring often enhances antimicrobial activity. For instance, a 4-fluorophenyl substituent has been shown to confer potent activity against various bacterial and fungal strains.[1]
-
Substitutions at the Thiol Group: While the parent thiol compounds are active, S-substitution can further modulate the activity. S-substituted derivatives have shown potent antimycobacterial effects, with some compounds exhibiting much stronger activity than the reference drug isoniazid.[1]
-
Hydroxyphenyl Substituents: A 4-hydroxyphenyl group at the 5-position has been associated with strong inhibitory activity against Mycobacterium tuberculosis.[1]
-
Complex Side Chains: The introduction of more complex moieties, such as N-Mannich bases or other heterocyclic rings, can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 5-aryl-1,3,4-oxadiazole-2-thiol derivatives against various microbial strains.
| Compound | Substituent (Aryl Group) | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 1 | 4-Fluorophenyl | E. coli | < 6.25 | Ampicillin | 12.5 |
| 1 | 4-Fluorophenyl | S. pneumoniae | < 6.25 | Ampicillin | 25 |
| 1 | 4-Fluorophenyl | P. aeruginosa | 6.25 | Ampicillin | >1000 |
| 1 | 4-Fluorophenyl | A. fumigatus | 12.5 | Terbinafine | 25 |
| 2 | 4-Hydroxyphenyl | M. tuberculosis H37Rv | 0.2 | Isoniazid | 0.5 |
| 3 | Phenyl | E. coli | 250 | Chloramphenicol | - |
| 3 | Phenyl | B. subtilis | 250 | Chloramphenicol | - |
| 3 | Phenyl | S. aureus | 250 | Chloramphenicol | - |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a key feature in several anticancer agents. Derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol have been extensively studied for their antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial enzymes like thymidylate synthase or tyrosine kinases.[3][4]
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Aryl Substituents: The substitution pattern on the 5-aryl ring significantly influences cytotoxicity. For example, a 4-methoxyphenyl group combined with a 2,4-dimethylphenyl amine at the 2-position of the oxadiazole ring showed potent activity against melanoma and leukemia cell lines.[5]
-
Amino vs. Thiol Group: Modifications at the 2-position are critical. While 2-thiol derivatives are active, converting the thiol to a 2-amino group and adding further substitutions can lead to highly potent compounds. For instance, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant growth inhibition across multiple cancer cell lines.[5][6]
-
Enzyme Inhibition: Many derivatives exert their anticancer effects by inhibiting specific enzymes. Certain S-substituted derivatives have been identified as potent inhibitors of thymidylate synthase, with some being significantly more active than the standard drug 5-fluorouracil.[3][4]
Comparative Anticancer Activity Data
The following table presents the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives against various human cancer cell lines, reported as Growth Percent (GP) or IC50 values.
| Compound | 2-Position Substituent | 5-Position Aryl Group | Cancer Cell Line | Activity (Mean GP %) |
| 4s | N-(2,4-Dimethylphenyl)amino | 4-Methoxyphenyl | Melanoma (MDA-MB-435) | 15.43 |
| 4s | N-(2,4-Dimethylphenyl)amino | 4-Methoxyphenyl | Leukemia (K-562) | 18.22 |
| 4u | N-(2,4-Dimethylphenyl)amino | 4-Chlorophenyl | Melanoma (MDA-MB-435) | 6.82 |
| 4u | N-(2,4-Dimethylphenyl)amino | 4-Chlorophenyl | Leukemia (K-562) | 24.80 |
Data is based on the NCI-60 cell line screen at a single high dose (10⁻⁵ M).[5][6] A lower Growth Percent indicates higher activity.
| Compound | 2-Position Substituent | 5-Position Aryl Group | Cancer Cell Line | IC50 (µM) |
| 4h | -thio]acetamide derivative | (2-acetamidophenoxy)methyl | Lung (A549) | <0.14 |
| 4f | -thio]acetamide derivative | (2-acetamidophenoxy)methyl | Lung (A549) | 1.59 |
| 4g | -thio]acetamide derivative | (2-acetamidophenoxy)methyl | Glioblastoma (C6) | 8.16 |
Data from a study on mercaptoacetamide derivatives.[7]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
-
Cell Culture: Sixty different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Exposure: Cells are seeded into 96-well plates and incubated for 24 hours. The test compound is then added at a single concentration (10⁻⁵ M) and the plates are incubated for an additional 48 hours.
-
Endpoint Measurement: For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid. The cells are then stained with sulforhodamine B (SRB). The absorbance is read at 515 nm. For suspension cells, a metabolic assay (e.g., Alamar blue) is used.
-
Data Analysis: The Growth Percent (GP) is calculated relative to control wells (no drug) and baseline wells (time zero). A GP of 0 indicates no growth, while a negative GP indicates cell death.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijari.org [ijari.org]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antifungal Efficacy of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Analogs
A comprehensive review of current research indicates that both 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds serve as privileged structures in the development of novel antifungal agents. These five-membered heterocyclic compounds, considered bioisosteres, exhibit a broad spectrum of activity against various fungal pathogens, including those of agricultural and clinical significance. Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as those involved in cell wall synthesis, ergosterol biosynthesis, and cellular redox homeostasis. This guide provides a comparative overview of their antifungal effects, supported by experimental data and detailed methodologies.
Quantitative Antifungal Activity
The antifungal efficacy of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) against various fungal species. The following table summarizes key quantitative data from recent studies, showcasing the potential of these compounds, often comparable or superior to commercial fungicides.
| Compound Class | Derivative | Target Fungi | Activity Metric | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |
| 1,3,4-Oxadiazole | Compound 5k | Exserohilum turcicum | EC50 | 32.25 | Carbendazim | 102.83[1][2] |
| Compound 4k | Exserohilum turcicum | EC50 | 50.48 | Carbendazim | 102.83[1][2] | |
| Compound 5e | Exserohilum turcicum | EC50 | 47.56 | Carbendazim | 102.83[1][2] | |
| LMM5 | Candida albicans | MIC | 32 | - | -[3] | |
| LMM11 | Candida albicans | MIC | 32 | - | -[3] | |
| 1,3,4-Thiadiazole | Chalcone derivative D4 | Phomopsis sp. | EC50 | 14.4 | Azoxystrobin | 32.2[4] |
| Fluopyram | 54.2[4] | |||||
| Compound 3k | Candida albicans | MIC50 | 5 | - | -[5] | |
| Compound 3l | Candida albicans | MIC50 | 10 | - | -[5] |
Mechanisms of Antifungal Action
The antifungal activity of these heterocyclic compounds is attributed to their ability to interfere with vital fungal cellular processes. Molecular docking studies and biochemical assays have elucidated several potential mechanisms:
-
Inhibition of Ergosterol Biosynthesis: A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[5][6] The thiadiazole core is considered a bioisostere of the triazole and imidazole moieties found in clinically used azole antifungals that target this enzyme.[5]
-
Disruption of Cell Division: Some 1,3,4-oxadiazole derivatives have been found to target β-tubulin in fungi.[7] Inhibition of β-tubulin polymerization disrupts the formation of microtubules, which are critical for cell division, leading to an antifungal effect.
-
Inhibition of Respiration: Succinate dehydrogenase (SDH) is a crucial enzyme in both the citric acid cycle and the electron transport chain. Certain 1,3,4-oxadiazole derivatives have been identified as potential SDH inhibitors, thereby disrupting fungal respiration and energy production.[1][2]
-
Induction of Oxidative Stress: The enzyme thioredoxin reductase is vital for maintaining the redox balance within fungal cells. Novel 1,3,4-oxadiazole compounds have been developed as inhibitors of this enzyme, leading to an accumulation of reactive oxygen species and subsequent cell death.[3][8]
Experimental Protocols
To ensure the reproducibility and validity of the antifungal activity data, standardized experimental protocols are employed. Below are detailed methodologies for key experiments cited in the literature.
Mycelium Growth Rate Method
This method is commonly used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[1][2]
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. A control group with only the solvent is also prepared.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of the compound-containing PDA plates.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The concentration of the compound that inhibits 50% of the mycelial growth (EC50) is determined by probit analysis.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) of antifungal agents against yeasts like Candida species.
-
Preparation of Inoculum: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a known cell concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Synthesis and Action Pathways
The following diagrams illustrate the general synthetic pathway for these compounds and a conceptual workflow for antifungal screening.
References
- 1. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 2. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole | Scilit [scilit.com]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
Comparative Cytotoxicity of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its structurally related derivatives on various cancer cell lines and, where available, on normal cell lines. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this class of compounds as selective anticancer agents. While direct comparative studies on the specific molecule this compound are limited, this guide synthesizes available data on its close analogs to provide a valuable overview.
Executive Summary
Derivatives of 1,3,4-oxadiazole containing a 4-methoxyphenyl moiety have demonstrated notable cytotoxic activity against a range of cancer cell lines. Importantly, several studies suggest a degree of selectivity, with some compounds exhibiting lower toxicity towards normal cell lines compared to their cancerous counterparts. This differential effect is a critical attribute for the development of targeted cancer therapies with reduced side effects. The primary mechanism of cytotoxicity, for some derivatives, has been linked to the induction of apoptosis.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against a panel of human cancer and normal cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as growth inhibition percentages.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-6) | HeLa | Cervical Cancer | - | [1] |
| A549 | Lung Cancer | - | [1] | |
| Hep-2 | Laryngeal Cancer | - | [1] | |
| Chang Liver | Normal (HeLa subclone) | > 100 | [1] | |
| V-79 | Normal Lung Fibroblast | > 100 | [1] | |
| N-ethyl-N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methyl)ethanamine (4a) | MCF-7 | Breast Cancer | ~1.2 (mg/ml) for 50% lethality | [2] |
| 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)morpholine (4b) | MCF-7 | Breast Cancer | ~1.2 (mg/ml) for 50% lethality | [2] |
Note: A direct IC50 value for AMK OX-6 on the cancer cell lines was not provided in the source material, but it was implied to be significantly lower than on the normal cell lines. The data for compounds 4a and 4b is presented as the concentration for 50% lethality as per the source.
Experimental Protocols
The most common method utilized to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a generalized procedure based on standard methodologies.
1. Cell Seeding:
-
Cells (both cancer and normal) are harvested from culture and seeded into 96-well microtiter plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.
-
Control wells containing medium with the solvent at the same concentration as the test wells are also included.
-
The plates are then incubated for a specified period, typically 24 to 72 hours, at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and analyzing the data using a suitable statistical software.
Visualizing Experimental Workflow and Potential Mechanisms
The following diagrams illustrate the typical workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved.
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a 1,3,4-oxadiazole derivative.
Conclusion and Future Directions
The available data suggests that 1,3,4-oxadiazole derivatives bearing a 4-methoxyphenyl group are a promising class of compounds with selective cytotoxic activity against cancer cells. The observed safety profile of some derivatives towards normal cell lines is particularly encouraging.
Future research should focus on:
-
Direct comparative cytotoxicity studies of this compound on a panel of cancer and normal cell lines.
-
Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies to evaluate the anti-tumor efficacy and safety profile in animal models.
A comprehensive understanding of the structure-activity relationships and the mechanism of action will be crucial for the rational design and development of more potent and selective anticancer agents based on the 1,3,4-oxadiazole scaffold.
References
The Efficacy of Substituted Oxadiazoles as Corrosion Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the various organic compounds investigated, substituted oxadiazoles have emerged as a promising class of corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments. Their high inhibition efficiency is attributed to the presence of heteroatoms (nitrogen and oxygen) and the planarity of the oxadiazole ring, which facilitate strong adsorption onto metal surfaces.
This guide provides a comparative analysis of the corrosion inhibition efficiency of different substituted oxadiazoles, supported by experimental data from recent studies. We will delve into the structure-activity relationship and present the data in a clear, comparable format to aid in the selection and development of next-generation corrosion inhibitors.
Understanding Corrosion Inhibition by Oxadiazoles
The mechanism of corrosion inhibition by oxadiazole derivatives primarily involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The adsorption process can be physical (physisorption), chemical (chemisorption), or a combination of both. Chemisorption, which involves the formation of a coordinate bond between the heteroatoms of the oxadiazole ring and the vacant d-orbitals of the metal, generally leads to higher and more durable inhibition.
The electronic properties of the substituent groups on the oxadiazole ring play a crucial role in determining the inhibition efficiency. Electron-donating groups enhance the electron density on the oxadiazole ring, promoting stronger adsorption and higher inhibition efficiency. Conversely, electron-withdrawing groups can have the opposite effect.
Comparative Performance of Substituted Oxadiazoles
To provide a clear comparison, the following table summarizes the inhibition efficiency and key electrochemical parameters of various substituted oxadiazoles on different metal substrates and corrosive media. The data has been compiled from multiple research articles.
| Inhibitor | Metal Substrate | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Corrosion Current Density (Icorr) (μA/cm²) | Reference(s) |
| 2,5-diphenyl-1,3,4-oxadiazole (DPOX) | Copper-Nickel Alloy | Natural Sea Water | 10⁻³ M | 87.78 | - | [1] |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole (AMOX) | Copper-Nickel Alloy | Natural Sea Water | 10⁻³ M | 90.06 | - | [1] |
| 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole (BPOX) | Copper-Nickel Alloy | Natural Sea Water | 10⁻³ M | 91.11 | - | [1] |
| 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (BAOX) | Copper-Nickel Alloy | Natural Sea Water | 10⁻³ M | 93.08 | - | [1] |
| 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) | Mild Steel | 1 N HCl | 500 ppm | 99.05 | - | [2] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Mild Steel | 1 M HCl | 10⁻³ M | ~89.74 | Decreased with inhibitor | [3] |
| 3,5-bis(n-pyridyl)-1,3,4-oxadiazole (n-POX) | Mild Steel | 1 M HClO₄ | Low conc. | Good inhibition | - | [4] |
Note: The inhibition efficiency can vary with inhibitor concentration, temperature, and the specific experimental setup. The data presented here is for comparative purposes under the specified conditions.
From the table, it is evident that the nature of the substituent significantly influences the inhibition efficiency. For instance, the presence of amino and diethylamino groups in BAOX and BPOX leads to higher inhibition efficiency on copper-nickel alloy compared to the phenyl group in DPOX.[1] This is likely due to the electron-donating nature of the amino groups. The exceptionally high efficiency of MTPO on mild steel in HCl highlights the synergistic effect of thiophene and pyridine moieties.[2]
Experimental Protocols
The data presented in this guide is derived from standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
-
Specimen Preparation: Metal specimens of known dimensions (e.g., 4 cm x 2.5 cm x 0.2 cm) are mechanically abraded with a series of silicon carbide papers of increasing grit size (e.g., from 120 to 1200 grit).[1] The specimens are then washed with distilled water, degreased with a solvent like acetone, rinsed again with distilled water, dried, and accurately weighed.[1]
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl or natural sea water) with and without the inhibitor at a specific concentration and temperature for a defined period (e.g., 3 to 15 hours or up to 30 days).[1][5]
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products (typically by brushing under running water, followed by chemical cleaning if necessary), dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) using the formula: CR = (W) / (A * T) where W is the weight loss, A is the surface area of the specimen, and T is the immersion time.[1]
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[5]
Electrochemical Techniques
Electrochemical methods provide faster results and offer insights into the corrosion mechanism. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information about the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic and cathodic reactions. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 The shift in Ecorr in the presence of the inhibitor indicates whether it acts as an anodic, cathodic, or mixed-type inhibitor.[3]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the protective film. A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance data is often represented as Nyquist and Bode plots. An equivalent circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film and effective corrosion inhibition.[1] The inhibition efficiency can be calculated from the charge transfer resistance values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of substituted oxadiazoles.
Caption: Generalized workflow for evaluating corrosion inhibitors.
Conclusion
Substituted oxadiazoles represent a versatile and highly effective class of corrosion inhibitors. The extensive research in this area demonstrates that their performance can be fine-tuned by modifying the substituent groups on the oxadiazole ring. The data clearly indicates that the presence of electron-donating groups and additional heteroatoms enhances the inhibition efficiency. Future research should focus on the development of novel oxadiazole derivatives with multifunctional properties, including enhanced solubility and eco-friendly characteristics, to meet the growing demands for sustainable corrosion protection solutions. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working in this exciting field.
References
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
A Researcher's Guide to Validating High-Throughput Screening Methods for 1,3,4-Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, the robust validation of a high-throughput screening (HTS) method is paramount to ensure the efficiency and reliability of identifying promising 1,3,4-oxadiazole derivatives. This guide provides a comprehensive comparison of HTS with alternative screening methods, supported by experimental data and detailed protocols. It aims to equip researchers with the necessary knowledge to make informed decisions in their drug discovery endeavors.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-throughput screening has become an indispensable tool for rapidly evaluating large libraries of these derivatives to identify initial "hit" compounds. However, the success of any HTS campaign hinges on a rigorous validation process to minimize false positives and negatives.
High-Throughput Screening (HTS) Validation: A Step-by-Step Approach
The validation of an HTS assay ensures its reliability, reproducibility, and suitability for its intended purpose. The process can be broken down into several key stages, each with critical parameters to assess.
Experimental Workflow for HTS Validation
Key Validation Parameters
A successful HTS assay should meet specific statistical and performance criteria. These are typically assessed during the validation phase before commencing a full-scale screen of a compound library.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between the positive and negative controls. It reflects the quality and dynamic range of the assay. | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. |
| Signal Window (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | A higher signal-to-background ratio is desirable, typically >2. |
| Coefficient of Variation (%CV) | A measure of the variability of the signal within a plate for both positive and negative controls. | A %CV of <10-15% is generally acceptable. |
| Plate Uniformity | Assesses for systematic errors across the microplate, such as edge effects. | Visual inspection of plate heatmaps and statistical analysis should show no significant trends. |
| DMSO Tolerance | Determines the highest concentration of dimethyl sulfoxide (DMSO), the common solvent for compound libraries, that does not adversely affect the assay performance. | Typically, the final DMSO concentration is kept at or below 1%. |
Comparison of Screening Methodologies
While HTS is a powerful tool, other screening methods offer distinct advantages and may be more suitable for specific research goals. The choice of screening method depends on factors such as the nature of the target, the size and diversity of the compound library, and available resources.
| Feature | High-Throughput Screening (HTS) | Virtual Screening (VS) | Fragment-Based Drug Discovery (FBDD) |
| Principle | Automated experimental testing of large compound libraries against a biological target. | Computational screening of in-silico compound libraries against a 3D model of the target. | Experimental screening of small, low molecular weight compounds ("fragments") for weak binding to the target. |
| Library Size | 100,000s to millions of "drug-like" molecules. | Millions to billions of virtual compounds.[1] | 1,000s of small "fragment-like" molecules.[2] |
| Hit Rate | Typically low (0.01% - 1%). | Can be higher (1% - 40%), but with a higher rate of false positives.[3] | Generally higher than HTS (e.g., up to 5% with enriched libraries).[4] |
| Hit Potency | Micromolar to nanomolar. | Potency needs to be experimentally confirmed. | Millimolar to micromolar. |
| Advantages | Provides direct experimental evidence of activity; applicable to a wide range of targets. | Cost-effective and rapid for initial library filtering; can screen vast chemical space.[1] | More efficient exploration of chemical space; often yields hits with better ligand efficiency.[5] |
| Disadvantages | Resource-intensive (reagents, equipment); can have a high rate of false positives. | Requires a high-resolution structure of the target; predictions need experimental validation. | Hits have low initial potency and require significant medicinal chemistry optimization. |
Case Study: 1,3,4-Oxadiazole Derivatives as Anticancer Agents
Numerous studies have employed various screening methods to identify 1,3,4-oxadiazole derivatives with anticancer activity. The following table summarizes representative data from different screening approaches targeting various cancer-related proteins.
| Compound Class | Target | Screening Method | Key Findings (IC50) | Reference |
| 1,3,4-Oxadiazole Derivatives | Tubulin | Virtual Screening | Identified hits with docking scores better than the reference compound, colchicine. | [6] |
| 1,3,4-Oxadiazole Derivatives | Thymidine Phosphorylase | Virtual Screening | Identified 30 potential hits with superior docking scores compared to the standard drug. | [7] |
| 1,3,4-Oxadiazole Derivatives | α-Glucosidase & α-Amylase | In Vitro Screening | Compound 3f showed IC50 values of 18.52 µM and 20.25 µM, respectively. | [8] |
| 1,3,4-Oxadiazole Derivatives | HeLa & A549 Cancer Cell Lines | In Vitro Cytotoxicity Assay | Compounds AMK OX-8, 9, 11, 12 showed IC50 values < 50 µM. | [9] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | NF-κB Pathway | Cell-Based Assays | Induced antiproliferative effects in a dose- and time-dependent manner in HCC cells. | [10] |
Experimental Protocols
High-Throughput Screening (HTS) Assay Validation Protocol
This protocol outlines a general procedure for validating a biochemical HTS assay for inhibitors of a target enzyme.
1. Reagent Preparation and Quality Control:
-
Prepare and validate all buffers, enzyme solutions, substrate solutions, and control compounds.
-
Ensure consistency and stability of all reagents under assay conditions.
2. Plate Uniformity Assessment:
-
Dispense negative control (e.g., buffer with DMSO) into all wells of multiple plates.
-
Dispense positive control (e.g., uninhibited enzyme reaction) into all wells of separate plates.
-
Incubate plates under assay conditions and measure the signal.
-
Analyze data for plate-to-plate and within-plate variability. The %CV should be <15%.
3. Z'-Factor Determination:
-
On a single plate, dispense alternating columns of positive and negative controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.
-
A Z'-factor ≥ 0.5 is desirable.
4. DMSO Tolerance Assay:
-
Perform the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).
-
Determine the highest DMSO concentration that does not significantly affect the assay's Z'-factor and signal window.
5. Pilot Screen:
-
Screen a small, diverse subset of the compound library (e.g., 1,000 compounds).
-
Determine the hit rate and identify any potential issues with the assay before committing to a full-scale screen.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxicity of compounds on cancer cell lines.[11]
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media.[11]
2. Compound Treatment:
-
Seed cells in 96-well plates and allow them to attach overnight.[11]
-
Treat cells with various concentrations of the 1,3,4-oxadiazole derivatives and incubate for a specified period (e.g., 48-72 hours).[11]
3. MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate to allow viable cells to form formazan crystals.[11]
-
Remove the medium and add a solubilizing agent like DMSO to dissolve the crystals.[11]
4. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).[11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%) from a dose-response curve.[11]
Signaling Pathway Visualization
A number of 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. For instance, the compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was identified as an inhibitor of the NF-κB signaling pathway.[10]
Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[12] Its aberrant activation is implicated in various cancers.[10]
References
- 1. The impact of Library Size and Scale of Testing on Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
confirming the mechanism of action of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the mechanism of action of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a subject of significant interest within the scientific community. This guide provides a comprehensive comparison of its potential mechanisms, supported by experimental data from related compounds, to offer researchers and drug development professionals a clear perspective on its biological activity. Emerging evidence points towards its potential as a potent inhibitor of both urease and carbonic anhydrase, two enzymes implicated in various pathological conditions.
A Tale of Two Enzymes: Pinpointing the Mechanism of Action
While direct mechanistic studies on this compound are emerging, research on structurally similar 1,3,4-oxadiazole-2-thiol derivatives has revealed significant inhibitory activity against two key enzymes: urease and carbonic anhydrase. This suggests that the primary mechanism of action for the title compound likely involves the modulation of these enzymatic pathways.
Urease Inhibition: A Potential Weapon Against Ulcers and Infections
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By neutralizing gastric acid, urease allows these bacteria to thrive in the harsh environment of the stomach. Therefore, urease inhibitors are promising therapeutic agents for the treatment of these conditions.
Carbonic Anhydrase Inhibition: A Target for Diverse Therapies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption. Inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases, such as glaucoma, epilepsy, and altitude sickness. Notably, certain CA isoforms are overexpressed in various tumors, making them an attractive target for anticancer drug development.
Comparative Performance: Quantitative Analysis of Inhibition
To contextualize the potential efficacy of this compound, this section presents a comparative analysis of its inhibitory activity against urease and carbonic anhydrase, benchmarked against known inhibitors. The data for the target compound is extrapolated from studies on closely related analogs.
Urease Inhibition Performance
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of a close analog of the target compound and a standard urease inhibitor. A lower IC₅₀ value indicates greater potency.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2(3H)-thione (Analog) | Jack Bean Urease | 11.8 ± 0.4 | Thiourea | 21.3 ± 0.7 |
Table 1: Comparative IC₅₀ values for urease inhibition. Data for the analog is derived from studies on similar 1,3,4-oxadiazole-2-thiones.
Carbonic Anhydrase Inhibition Performance
The table below compares the inhibitory activity of 1,3,4-oxadiazole-2-thiol derivatives against human carbonic anhydrase isoforms (hCA I and hCA II) with a standard clinical inhibitor.
| Compound | Target Enzyme | Kᵢ (µM) | Reference Compound | Kᵢ (µM) |
| 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (Analog) | hCA I | 9.3 | Acetazolamide | 0.25 |
| 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol (Analog) | hCA II | 8.7 | Acetazolamide | 0.012 |
Table 2: Comparative inhibition constants (Kᵢ) for carbonic anhydrase inhibition. Data is based on studies of structurally related 1,3,4-oxadiazole-2-thiols.
Visualizing the Pathways and Processes
To further elucidate the proposed mechanisms of action and the experimental approaches used to study them, the following diagrams are provided.
Caption: Proposed mechanism of urease inhibition.
Unveiling the Antioxidant Potential: A Comparative Analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and Its Analogs
A deep dive into the free-radical scavenging capabilities of a promising class of synthetic antioxidants, this guide offers a comparative analysis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its structurally related analogs. By collating and examining experimental data from various studies, we provide researchers, scientists, and drug development professionals with a comprehensive overview of their antioxidant activities, supported by detailed experimental protocols and visual representations of antioxidant action.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A significant area of interest is their potential as antioxidants, molecules crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases like cancer and diabetes.[1][4][5][6][7] This guide focuses on this compound and its analogs, compounds that have demonstrated notable free-radical scavenging abilities.
Comparative Antioxidant Activity
The antioxidant efficacy of 1,3,4-oxadiazole derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) or % Inhibition | Standard | Reference |
| 2-(4-amino-3-methoxyphenyl)-5-(4- methylphenylsulfonyl)-1,3,4-oxadiazole | DPPH | SC50 = 4056 ± 186.2 µM | BHT | [3] |
| 2-(4-amino-3-methoxyphenyl)-5-(4- methylphenylsulfonyl)-1,3,4-oxadiazole | ABTS | SC50 = 1892 ± 7.45 µM | BHT | [3] |
| 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | DPPH | Moderate Activity | BHA | [8] |
| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | DPPH | Comparable to Vitamin C | Vitamin C | [9] |
| 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole | DPPH | Moderately Active | - | [10] |
| A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives | DPPH | IC50 values reported | Ascorbic acid | [11] |
| Novel 1,3,4-oxadiazole derivatives | DPPH | Significant Activity | Vitamin-C | [12] |
| 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | DPPH | 81.20 ± 0.002 % inhibition (at 1 mg/ml) | Ascorbic Acid, BHT | [13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data suggests that substitutions on the phenyl ring and at the 2- and 5-positions of the oxadiazole core significantly influence the antioxidant activity. The presence of electron-donating groups, such as methoxy (-OCH3) and amino (-NH2) groups, is often associated with enhanced radical scavenging potential.[4][5][6][7]
Mechanism of Antioxidant Action
The primary mechanism by which 1,3,4-oxadiazole-2-thiol derivatives exert their antioxidant effect is through radical scavenging. The thiol (-SH) group is a key contributor to this activity, as it can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiyl radical is relatively stable due to resonance delocalization within the heterocyclic ring system.
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the antidiabetic and antioxidant properties of 5- benzyl-1,3,4-oxadiazole-2-thiol | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Proper Disposal of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a versatile compound utilized in pharmaceutical development, analytical chemistry, and materials science.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact, which may cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact, which can lead to irritation.[1][2] |
| Protective Clothing | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1] | To avoid inhalation, which may be harmful.[2] |
In case of accidental exposure, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][5]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for maintaining laboratory safety and environmental compliance. The following procedure outlines the necessary steps for its collection and disposal.
Step 1: Waste Segregation and Collection
-
Original Container: Whenever possible, keep the chemical waste in its original container to ensure clear identification.[1]
-
Waste Container: If transferring is necessary, use a clean, dry, and compatible container that is clearly labeled. The container must be in good condition with a secure lid to prevent leaks or spills.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the accumulation start date and any known hazard pictograms.
-
No Mixing: Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions and to ensure proper disposal routing.[1]
Step 2: Storage of Chemical Waste
-
Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]
-
Segregation: Keep the container away from incompatible materials.
-
Containment: Ensure secondary containment is in place to manage any potential leaks.
Step 3: Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] This material can typically be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Environmental Protection: Do not discharge the chemical into sewer systems, and prevent it from contaminating water, foodstuffs, or animal feed.[6]
-
Institutional Procedures: Always consult and adhere to your institution's specific waste disposal policies and contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
References
Personal protective equipment for handling 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Essential Safety and Handling Guide for 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS Number: 23766-26-9). Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or eyeshields. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Respiratory Protection | Type N95 (US) or equivalent respirator. |
| Body Protection | Laboratory coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following step-by-step guidance outlines the operational workflow from preparation to waste management.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS for specific hazard information and emergency procedures.
Step 2: Handling Procedures
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
Solution Preparation (if applicable):
-
Add the solid to the solvent slowly.
-
If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer).
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Clean the work area to remove any residual chemical.
-
Step 3: Accidental Release Measures
-
Spill: In case of a spill, avoid dust formation.[3] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Personal Exposure:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Step 4: Disposal Plan
-
Waste Collection: Collect all waste material (including contaminated consumables) in a clearly labeled, sealed container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
